Product packaging for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine(Cat. No.:CAS No. 130343-03-2)

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Cat. No.: B153917
CAS No.: 130343-03-2
M. Wt: 150.22 g/mol
InChI Key: DKNOPKLVHKNERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B153917 N-Ethyl-1-(pyridin-3-yl)ethan-1-amine CAS No. 130343-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPKLVHKNERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562278
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-54-3
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of a primary synthetic route for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a secondary amine with potential applications as a building block in pharmaceutical and materials science research. The document details the methodology for a one-pot reductive amination protocol, starting from commercially available precursors. It includes a step-by-step experimental protocol, tabulated quantitative data, and mandatory visualizations of the synthetic pathway and experimental workflow, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chiral secondary amine featuring a pyridine moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyridine rings in numerous bioactive compounds. The synthesis of such amines in a controlled and efficient manner is crucial for the development of new chemical entities.

The most direct and widely adopted method for the synthesis of secondary amines is reductive amination.[1][2][3] This powerful C-N bond-forming reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an intermediate imine, which is subsequently reduced to the target amine.[1][4][5] This guide focuses on the reductive amination of 3-acetylpyridine with ethylamine, a robust and high-yielding approach.

Core Synthetic Pathway: Reductive Amination

The synthesis proceeds via a one-pot reaction where 3-acetylpyridine is reacted with ethylamine in the presence of a mild reducing agent. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the initial formation of the imine intermediate.

The key advantages of this pathway include:

  • High Selectivity: Modern reducing agents, such as sodium triacetoxyborohydride, selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting ketone, preventing the formation of alcohol side products.[2][6]

  • Operational Simplicity: The one-pot nature of the reaction avoids the need to isolate the often-unstable imine intermediate, streamlining the experimental process.[7]

  • Mild Conditions: The reaction can be carried out at room temperature with high efficiency, preserving sensitive functional groups.[1]

Synthetic Scheme

The overall transformation is illustrated below:

G cluster_reactants Starting Materials cluster_product Product R1 3-Acetylpyridine I Imine Intermediate R1->I Condensation (+ Ethylamine) R2 Ethylamine P This compound I->P Reduction reagent1 Acetic Acid (cat.) reagent1->I reagent2 Sodium Triacetoxyborohydride (NaBH(OAc)₃) reagent2->P

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed procedure for the synthesis of the target compound.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
3-AcetylpyridineC₇H₇NO121.141.21 g1.0
Ethylamine (2.0 M in THF)C₂H₅NH₂45.087.5 mL1.5
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.943.18 g1.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9650 mL-
Glacial Acetic AcidCH₃COOH60.050.60 mL1.0
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~30 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (1.21 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (50 mL) to the flask and stir until the 3-acetylpyridine is fully dissolved. To this solution, add the ethylamine solution (7.5 mL of 2.0 M solution in THF, 15.0 mmol) followed by glacial acetic acid (0.60 mL, 10.0 mmol).

  • Imine Formation: Allow the mixture to stir at room temperature for 30-45 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. Note: Mild gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL). Continue stirring for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure this compound.

Data Presentation and Characterization

The following table summarizes the key parameters for the described synthesis.

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue / Description
Reactants 3-Acetylpyridine, Ethylamine
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent 1,2-Dichloroethane (DCE)
Catalyst Acetic Acid
Temperature Room Temperature (~20-25 °C)
Reaction Time 12-18 hours
Expected Yield 80-95%
Appearance Colorless to pale yellow oil
Purity (Post-Chromo.) >98% (determined by HPLC/GC)

Table 2: Expected Analytical Characterization Data

Analysis TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): ~8.5 (m, 2H, pyridine), ~7.7 (m, 1H, pyridine), ~7.3 (m, 1H, pyridine), ~3.8 (q, 1H, CH-N), ~2.6 (q, 2H, N-CH₂), ~1.4 (d, 3H, CH₃-CH), ~1.1 (t, 3H, CH₃-CH₂). Note: Exact chemical shifts and multiplicities are predictive.
¹³C NMR (CDCl₃)Expected signals for pyridine carbons (~148-150, ~140, ~135, ~123 ppm), methine carbon (~55 ppm), methylene carbon (~45 ppm), and methyl carbons (~24, ~15 ppm). Note: Predictive values.
Mass Spec. (ESI+) Calculated for C₉H₁₄N₂ [M+H]⁺: 151.12. Found: 151.1.

Visualized Experimental Workflow

The logical flow of the experimental protocol, from setup to final analysis, is depicted in the following diagram.

G A 1. Reaction Setup (Flask, Stir Bar, Reactants, Solvent) B 2. Imine Formation (Add Ethylamine & Acetic Acid, Stir 30 min) A->B C 3. Reduction (Portion-wise addition of NaBH(OAc)₃) B->C D 4. Reaction Monitoring (Stir 12-18h, TLC/LC-MS Analysis) C->D E 5. Aqueous Work-up (Quench with NaHCO₃) D->E F 6. Extraction (Separate layers, Extract with DCM) E->F G 7. Drying & Concentration (Dry over MgSO₄, Rotary Evaporation) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Final Analysis (NMR, MS, Purity Check) H->I

Caption: Standard experimental workflow for reductive amination.

References

Spectroscopic Analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Due to the limited availability of published experimental data for this specific compound, this guide presents a comprehensive set of predicted spectroscopic data based on the analysis of its structural precursor, 1-(pyridin-3-yl)ethanamine, and established principles of spectroscopic interpretation. This document offers valuable insights for researchers involved in the synthesis, characterization, and application of related pyridine-containing compounds in drug discovery and development. Included are detailed, representative experimental protocols for acquiring the spectroscopic data discussed.

Introduction

This compound is a secondary amine containing a pyridine ring, a common motif in many biologically active compounds. The structural similarity of its core, 1-(pyridin-3-yl)ethanamine, to certain neurotransmitters suggests its potential utility as a building block in the development of novel therapeutics, particularly for neurological disorders. Accurate spectroscopic characterization is a critical step in the synthesis and quality control of such compounds. This guide outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of 1-(pyridin-3-yl)ethanamine and the expected influence of the N-ethyl group.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'~8.6d~2.0
H-6'~8.5dd~4.8, 1.5
H-4'~7.7dt~8.0, 2.0
H-5'~7.3dd~8.0, 4.8
CH (methine)~3.8q~6.5
CH₂ (ethyl)~2.6q~7.2
NHBroad singlet
CH₃ (ethane)~1.4d~6.5
CH₃ (ethyl)~1.1t~7.2

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3'~141
C-2'~149
C-6'~148
C-4'~135
C-5'~123
CH (methine)~58
CH₂ (ethyl)~44
CH₃ (ethane)~23
CH₃ (ethyl)~15

Solvent: CDCl₃

Predicted Mass Spectrometry Data

Table 3: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/zProposed Fragment
150[M]⁺ (Molecular Ion)
135[M - CH₃]⁺
121[M - C₂H₅]⁺
106[C₇H₈N]⁺
78[C₅H₄N]⁺
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Main Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500 (weak, broad)N-H stretchSecondary amine
3000-3100C-H stretch (aromatic)Pyridine ring
2850-2970C-H stretch (aliphatic)Ethyl and ethane groups
1570-1600C=C and C=N stretchPyridine ring
1430-1480C-H bend (aliphatic)Ethyl and ethane groups
1000-1250C-N stretchAmine

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or more for a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: For GC-MS, use electron ionization (EI) at 70 eV. For LC-MS, electrospray ionization (ESI) in positive ion mode is suitable.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Molecular Structure

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Synthesize Compound purify Purify Compound start->purify nmr NMR (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms ir Infrared Spectroscopy purify->ir structure_confirm Confirm Structure nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_assess Assess Purity structure_confirm->purity_assess

An In-depth Technical Guide to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS number for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine could not be located, its chemical identifiers and predicted properties can be derived. For clarity and practical application, the identifiers of its key precursors, 1-(Pyridin-3-yl)ethan-1-amine and 1-(Pyridin-3-yl)ethanone, are also provided.

Table 1: Chemical Identifiers and Properties of this compound and Its Precursors

IdentifierThis compound (Predicted)1-(Pyridin-3-yl)ethan-1-amine[1][2]1-(Pyridin-3-yl)ethanone[3][4][5][6]
CAS Number Not Found56129-55-6350-03-8
IUPAC Name This compound1-(Pyridin-3-yl)ethan-1-amine1-(Pyridin-3-yl)ethanone
Synonyms -1-(3-Pyridyl)ethylamine, α-Methyl-3-pyridinemethanamine3-Acetylpyridine, Methyl 3-pyridyl ketone
Molecular Formula C₉H₁₄N₂C₇H₁₀N₂C₇H₇NO
Molecular Weight 150.22 g/mol 122.17 g/mol 121.14 g/mol
InChI InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3
SMILES CCN(C(C)c1cnccc1)CC(N)c1cnccc1CC(=O)c1cnccc1
Melting Point -63 °C[1]11-13 °C[5][6]
Boiling Point -118-120 °C at 14 Torr[1]220 °C[5][6]
Density -1.014 g/cm³[1]1.102 g/mL at 25 °C[5][6]

Experimental Protocols for Synthesis

Two primary synthetic routes are proposed for the preparation of this compound. These protocols are based on well-established organic chemistry reactions.

This one-pot reaction involves the formation of an imine intermediate from the ketone and ethylamine, which is then reduced in situ to the desired secondary amine.[7][8][9]

Protocol:

  • Reaction Setup: To a solution of 1-(pyridin-3-yl)ethanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added ethylamine (1.5-2.0 eq), either as a solution in a solvent or as a condensed gas.

  • Imine Formation: The mixture is stirred at room temperature under a neutral or weakly acidic pH (adjusted with a mild acid like acetic acid) to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Once imine formation is significant, a reducing agent such as sodium borohydride (NaBH₄) or, for milder conditions that do not reduce the starting ketone, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise while maintaining the temperature.

  • Work-up: After the reaction is complete (as monitored by TLC or LC-MS), the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure.

  • Purification: The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.

This method involves the direct alkylation of the primary amine with an ethylating agent. A significant challenge with this method is the potential for over-alkylation to form the tertiary amine and quaternary ammonium salt.[10][11][12]

Protocol:

  • Reaction Setup: 1-(Pyridin-3-yl)ethan-1-amine (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) (1.5-2.0 eq) is added to the solution.

  • Alkylation: An ethylating agent, such as ethyl bromide or ethyl iodide (1.0-1.2 eq), is added dropwise to the stirred solution at room temperature. The reaction may be gently heated to increase the rate of reaction.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS to observe the consumption of the starting amine and the formation of the product. Careful monitoring is required to minimize the formation of the di-ethylated product.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to separate the desired secondary amine from unreacted starting material and over-alkylation byproducts.

Mandatory Visualizations

The following diagrams illustrate the two proposed synthetic routes for this compound.

G cluster_0 Method 1: Reductive Amination 1-(Pyridin-3-yl)ethanone 1-(Pyridin-3-yl)ethanone Imine Intermediate Imine Intermediate 1-(Pyridin-3-yl)ethanone->Imine Intermediate + Ethylamine - H₂O Ethylamine Ethylamine This compound This compound Imine Intermediate->this compound + [H] (Reducing Agent)

Caption: Reductive Amination Synthesis Workflow.

G cluster_1 Method 2: N-Alkylation 1-(Pyridin-3-yl)ethan-1-amine 1-(Pyridin-3-yl)ethan-1-amine This compound This compound 1-(Pyridin-3-yl)ethan-1-amine->this compound + Ethyl Halide - HX Ethyl Halide Ethyl Halide

Caption: N-Alkylation Synthesis Workflow.

As no specific signaling pathway data is available for the target compound, the following diagram illustrates the logical and synthetic relationship between the key chemical entities discussed in this guide.

G A 1-(Pyridin-3-yl)ethanone (Precursor) B 1-(Pyridin-3-yl)ethan-1-amine (Precursor) A->B Reductive Amination (with NH₃) C This compound (Target Compound) A->C Reductive Amination (with Ethylamine) B->C N-Alkylation (with Ethyl Halide)

Caption: Synthetic Relationship of Key Compounds.

References

Biological Activity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine represent a class of pyridine-containing compounds with significant potential in medicinal chemistry. While direct research on the specific biological activity of the parent compound is limited in publicly available literature, extensive studies on structurally similar pyridine derivatives have revealed a broad spectrum of pharmacological activities. These activities include potent anticancer, antibacterial, and enzyme-inhibitory effects. This guide synthesizes the existing data on these related compounds to provide insights into the potential therapeutic applications and mechanisms of action for novel this compound derivatives. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of new therapeutic agents based on this chemical scaffold.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products and synthetic drugs. The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including hydrogen bonding capability and the ability to act as a bioisostere for a phenyl ring, which are crucial for molecular recognition and interaction with biological targets. The this compound scaffold, in particular, combines the key pyridine moiety with a flexible ethylaminoethyl side chain, offering multiple points for structural modification to optimize pharmacological activity. This guide will explore the biological activities of compounds structurally related to this compound, focusing on their potential as anticancer, antibacterial, and enzyme-inhibiting agents.

Anticancer Activity

Structurally related pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation.

Cyclin-Dependent Kinase (CDK) Inhibition

A notable example is the investigation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Dysregulation of CDK2 is a hallmark of many cancers.

Quantitative Data:

CompoundTarget Cell LineIC50 (µM)
7l (a N-(pyridin-3-yl)pyrimidin-4-amine derivative) MV4-11 (Leukemia)0.83
HT-29 (Colon Cancer)2.12
MCF-7 (Breast Cancer)3.12
HeLa (Cervical Cancer)8.61

Experimental Protocol: CDK2/cyclin A2 Inhibition Assay

The inhibitory activity against CDK2/cyclin A2 was determined using a kinase assay. The enzyme was incubated with the test compound and a substrate peptide in a buffer solution containing ATP. The phosphorylation of the substrate was measured, typically through the incorporation of radiolabeled phosphate or by using a specific antibody that recognizes the phosphorylated substrate. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated from the dose-response curve.

Signaling Pathway:

CDK2_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Cancer Cell Proliferation cluster_2 Therapeutic Intervention G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E G2 Phase G2 Phase S Phase->G2 Phase CDK2/Cyclin A Uncontrolled Proliferation Uncontrolled Proliferation G2 Phase->Uncontrolled Proliferation This compound Derivative This compound Derivative CDK2 Inhibition CDK2 Inhibition This compound Derivative->CDK2 Inhibition CDK2 Inhibition->G1 Phase Blocks CDK2 Inhibition->S Phase Blocks Cell Cycle Arrest Cell Cycle Arrest CDK2 Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis MAO_Inhibition_Workflow Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives Characterization (NMR, MS) Characterization (NMR, MS) Synthesis of Derivatives->Characterization (NMR, MS) In vitro MAO-A and MAO-B Inhibition Assay In vitro MAO-A and MAO-B Inhibition Assay Characterization (NMR, MS)->In vitro MAO-A and MAO-B Inhibition Assay Determine IC50 values Determine IC50 values In vitro MAO-A and MAO-B Inhibition Assay->Determine IC50 values Molecular Docking Studies Molecular Docking Studies In vitro MAO-A and MAO-B Inhibition Assay->Molecular Docking Studies Selectivity Index Calculation (MAO-B/MAO-A) Selectivity Index Calculation (MAO-B/MAO-A) Determine IC50 values->Selectivity Index Calculation (MAO-B/MAO-A) Identify Lead Compounds Identify Lead Compounds Selectivity Index Calculation (MAO-B/MAO-A)->Identify Lead Compounds Molecular Docking Studies->Identify Lead Compounds End End Identify Lead Compounds->End SAR_Logic cluster_mods Examples of Modifications Core Scaffold This compound Structural Modifications Structural Modifications Core Scaffold->Structural Modifications Physicochemical Properties Physicochemical Properties Structural Modifications->Physicochemical Properties affects Biological Activity Biological Activity Structural Modifications->Biological Activity influences Pyridine Substitution Pyridine Substitution Structural Modifications->Pyridine Substitution Side Chain Alteration Side Chain Alteration Structural Modifications->Side Chain Alteration Ring Fusion Ring Fusion Structural Modifications->Ring Fusion Physicochemical Properties->Biological Activity determines

In Silico Modeling of N-(Pyridin-3-yl)pyrimidin-4-amine Analogue Interactions with Cyclin-Dependent Kinase 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interactions between N-(pyridin-3-yl)pyrimidin-4-amine analogues and their biological target, Cyclin-Dependent Kinase 2 (CDK2). Due to the ambiguity of the initially proposed compound "N-Ethyl-1-(pyridin-3-yl)ethan-1-amine," this paper focuses on the well-researched class of N-(pyridin-3-yl)pyrimidin-4-amine analogues, for which a substantial body of in silico and experimental data exists. This document details the computational and experimental protocols, presents quantitative interaction data, and visualizes key biological and methodological workflows, serving as a valuable resource for researchers in the field of computational drug discovery and oncology.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has emerged as a promising chemotype for the development of potent and selective CDK2 inhibitors.[2] In silico modeling plays a pivotal role in the rational design and optimization of these inhibitors, enabling the prediction of binding affinities, the elucidation of interaction mechanisms, and the prioritization of candidates for synthesis and experimental validation.

This guide will delve into the core in silico techniques used to characterize the interactions of N-(pyridin-3-yl)pyrimidin-4-amine analogues with CDK2, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Furthermore, it will provide detailed experimental protocols for the validation of in silico findings and present key quantitative data in a structured format.

In Silico Modeling Workflow

The in silico investigation of CDK2 inhibitors typically follows a multi-step process, beginning with the preparation of the protein and ligand structures and culminating in the calculation of binding affinities.

cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis & Validation PDB Protein Structure (PDB) Docking Molecular Docking PDB->Docking Ligand Ligand Structure (2D/3D) Ligand->Docking MD Molecular Dynamics Simulation Docking->MD MMGBSA MM/PBSA or MM/GBSA Calculation MD->MMGBSA Binding Binding Affinity Prediction MMGBSA->Binding Experimental Experimental Validation Binding->Experimental

Figure 1: A generalized workflow for the in silico modeling of protein-ligand interactions.

Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol:

  • Receptor Preparation:

    • The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned using a force field such as CHARMM36.

  • Ligand Preparation:

    • The 2D structures of the N-(pyridin-3-yl)pyrimidin-4-amine analogues are sketched and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field.

  • Docking Simulation:

    • A grid box is defined around the ATP-binding site of CDK2.

    • A docking algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore the conformational space of the ligand within the binding site.[3]

    • The resulting docking poses are scored and ranked based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.

Experimental Protocol:

  • System Setup:

    • The docked protein-ligand complex is placed in a periodic boundary box.

    • The box is solvated with a water model, such as TIP3P.[4]

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.[4]

  • Simulation Parameters:

    • A force field, such as CHARMM36 or AMBER, is used to describe the interatomic forces.[4][5]

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) ensembles.[4]

    • A production MD simulation is run for a specified duration (e.g., 10-100 ns).[4]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability and flexibility of the complex.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectory.

Experimental Protocol:

  • Snapshot Extraction:

    • A number of snapshots (e.g., 100) are extracted from the equilibrated portion of the MD trajectory.[6]

  • Energy Calculations:

    • For each snapshot, the following energy terms are calculated:

      • The molecular mechanics energy in the gas phase (ΔE_MM).[6]

      • The polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).[6]

      • The nonpolar solvation energy (calculated based on the solvent-accessible surface area).[6]

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)[7]

    • Where G for each species is the sum of the calculated energy terms.

Quantitative Data

The following table summarizes the experimentally determined inhibitory activities (IC50 and Ki) of selected N-(pyridin-3-yl)pyrimidin-4-amine analogues against CDK2.

Compound IDModificationCDK2 IC50 (µM)CDK2 Ki (µM)Reference
7l N/A0.064-[2]
14 Pyrazole substitution-0.007[8]
15 Pyrazole substitution-0.005[8]
23 Chloro and methyl-pyrazole substitution-0.090[8]
78 Thiazole and piperazine substitution--[9]
Compound 15 (pyrazolo[3,4-d]pyrimidine) Pyrazolopyrimidine scaffold0.061-[10]

Note: A direct comparison of binding free energies from different studies can be challenging due to variations in computational protocols. A study on N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues reported a binding affinity of -68.23 kJ mol−1 for the most effective analogue, NPPA3.[11]

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S transition of the cell cycle. Its activity is tightly regulated by a network of phosphorylation and inhibitory proteins.

cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->Rb hyper-phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 promotes transition to p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 inhibits DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication initiates

Figure 2: A simplified representation of the CDK2 signaling pathway at the G1/S checkpoint.

Experimental Validation: CDK2 Kinase Assay

In vitro kinase assays are essential for validating the inhibitory potential of compounds identified through in silico screening. Luminescence-based assays are a common and high-throughput method.

Experimental Protocol (Luminescent Kinase Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[12]

    • Dilute recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a substrate solution (e.g., Histone H1) and an ATP solution.

    • Prepare serial dilutions of the test inhibitor compounds.

  • Assay Procedure (96-well plate format):

    • To each well, add the CDK2 enzyme, the substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes).[13]

    • Stop the reaction by adding a kinase inhibitor detection reagent (e.g., Kinase-Glo®).[14][15] This reagent simultaneously measures the amount of ATP remaining in the well.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is inversely proportional to the kinase activity (as active kinase consumes ATP).

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The integration of in silico modeling techniques, including molecular docking, molecular dynamics simulations, and binding free energy calculations, provides a powerful framework for the discovery and optimization of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. This technical guide has outlined the key computational and experimental methodologies, presented relevant quantitative data, and visualized the underlying biological and procedural workflows. By leveraging these approaches, researchers can accelerate the development of novel and effective cancer therapeutics targeting CDK2.

References

The Ascendant Role of Pyridin-3-yl Amines in Modern Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of pyridin-3-yl amine compounds reveals their escalating importance as a core scaffold in the development of novel therapeutics. This technical guide synthesizes the current understanding of their synthesis, biological activities, and mechanisms of action, providing a critical resource for researchers, scientists, and drug development professionals. The pyridine ring, a bioisostere of benzene and other nitrogen-containing heterocycles, imparts favorable physicochemical properties such as enhanced water solubility and the ability to form crucial hydrogen bonds with biological targets.[][2] This has led to their investigation in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.

The versatility of the pyridin-3-yl amine scaffold is underscored by its presence in a multitude of biologically active molecules.[3][4][5] These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[][2][4][6] This review consolidates key findings in these areas, presenting quantitative data in a structured format to facilitate comparative analysis and guide future research endeavors.

Quantitative Biological Activity of Pyridin-3-yl Amine Derivatives

The biological efficacy of various pyridin-3-yl amine derivatives has been quantified across numerous studies. The following tables summarize key inhibitory and cytotoxic activities, providing a comparative landscape of their potential as therapeutic agents.

Table 1: Anticancer Activity of Pyridin-3-yl Amine Compounds

Compound IDTargetCell LineIC50 (nM)Reference
7l CDK2/cyclin A2-64.42[7]
7l -MV4-11830[7]
7l -HT-292120[7]
7l -MCF-73120[7]
7l -HeLa8610[7]

Table 2: Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

Compound IDTarget BacteriumMIC (µg/mL)Reference
21b S. aureus4[8]
21d S. aureus2[8]
21e S. aureus4[8]
21f S. aureus2[8]

Table 3: CH24H Inhibitory Activity of 3-Piperidinyl Pyridine Derivatives

Compound IDTargetIC50 (nM)Reference
6 Human CH24H8.1[9]
17 Human CH24H8.5[9]

Key Experimental Protocols

The synthesis and evaluation of pyridin-3-yl amine compounds involve a range of chemical and biological methodologies. Below are detailed protocols for key experiments cited in the literature.

General Synthesis of N-(Pyridin-3-yl)pyrimidin-4-amine Analogues

A general synthetic route to N-(pyridin-3-yl)pyrimidin-4-amine derivatives involves a multi-step process. For instance, the synthesis of novel CDK2 inhibitors began with the reaction of a substituted pyrimidine with pyridin-3-amine in the presence of a suitable solvent and catalyst. The resulting intermediate can then be further modified to introduce various substituents, leading to a library of analogues for biological screening.[7]

Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

The synthesis of these antibacterial agents is outlined in a multi-step process. For example, one route involves the reaction of 2-chloro-5-nitropyridine with 1-Boc-piperazine.[8] The resulting intermediate undergoes further reactions to introduce the oxazolidinone core, followed by deprotection and subsequent derivatization to yield the final products.[8] Another approach starts with 3-fluoro-2-hydroxypyridine, which is nitrated and then chlorinated before being coupled with the appropriate side chains.[8]

In Vitro Kinase Assay for CDK2 Inhibition

The inhibitory activity of compounds against CDK2/cyclin A2 can be determined using a variety of commercially available kinase assay kits. A typical protocol involves incubating the enzyme with the test compound at various concentrations in the presence of ATP and a suitable substrate. The extent of substrate phosphorylation is then measured, often via fluorescence or luminescence, to determine the IC50 value of the inhibitor.[7]

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC of antibacterial compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the test compounds are prepared in a 96-well plate containing a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Signaling Pathways and Mechanisms of Action

Pyridin-3-yl amine derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes in signaling pathways.

CDK2 Inhibition and Cell Cycle Arrest

Certain N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7][10] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[7] The mechanism of action of these inhibitors involves binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates.

CDK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK2 Regulation cluster_inhibition Inhibition by Pyridin-3-yl Amine G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CDK2_CyclinA CDK2/Cyclin A/E (Active Complex) CDK2->CDK2_CyclinA CyclinA Cyclin A/E CyclinA->CDK2_CyclinA Activates p21 p21/p27 p21->CDK2_CyclinA Inhibits CDK2_CyclinA->G1 Promotes G1/S Transition Pyridinyl_Amine N-(Pyridin-3-yl)pyrimidin-4-amine Pyridinyl_Amine->CDK2_CyclinA Inhibits

Caption: Inhibition of CDK2 by N-(pyridin-3-yl)pyrimidin-4-amine leads to cell cycle arrest.

Experimental Workflow for Synthesis and Screening

The discovery and development of novel pyridin-3-yl amine-based drugs typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Design Compound Design & Library Planning Synthesis Chemical Synthesis of Pyridin-3-yl Amine Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Assays, MIC) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds SAR->Design Feedback Loop Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery of pyridin-3-yl amine-based drug candidates.

References

Methodological & Application

Application Notes and Protocols: Purification of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a chiral amine and a valuable building block in pharmaceutical and materials science research. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and residual reagents. Effective purification is therefore a critical step to ensure the integrity of downstream applications. This document provides detailed protocols for the purification of this compound using flash column chromatography and preparative high-performance liquid chromatography (HPLC), tailored for researchers, scientists, and drug development professionals.

Purification Strategies

The basic nature of the pyridine and secondary amine moieties in this compound necessitates specific chromatographic conditions to prevent poor peak shape and low recovery. The interaction of these basic groups with acidic silanols on standard silica gel can lead to significant tailing.[1] To mitigate this, two primary strategies are presented:

  • Normal-Phase Flash Chromatography with an Amine Modifier: This approach utilizes a silica gel stationary phase with a mobile phase containing a small percentage of a volatile amine, such as triethylamine (Et₃N), to neutralize the acidic silanols and improve elution.[1][2]

  • Preparative Reversed-Phase HPLC: This technique employs a C18 stationary phase and an aqueous/organic mobile phase, often with additives to control pH and improve peak shape. It is particularly useful for achieving high purity.

Experimental Protocols

Normal-Phase Flash Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of the target compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Pentane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N) - HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry. Allow the silica to settle into a uniform bed and drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a mobile phase of 98:2:0.1 (v/v/v) Hexane:EtOAc:Et₃N.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 2% to 20% EtOAc in Hexane, maintaining the 0.1% Et₃N concentration throughout.[2][3]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a chamber with a suitable eluent (e.g., 80:20:0.1 Hexane:EtOAc:Et₃N). Visualize the spots under a UV lamp.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Preparative Reversed-Phase HPLC

This method is ideal for obtaining highly pure material, especially for analytical standards or final drug substance purification.

Materials and Equipment:

  • Partially purified or crude this compound

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Water (HPLC grade), Acetonitrile (ACN, HPLC grade), Formic Acid (FA) or Ammonium Hydroxide

  • 0.22 µm filters for mobile phase and sample

  • Rotary evaporator or lyophilizer

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: The acidic modifier helps to protonate the amine, leading to better peak shape.[4] For MS compatibility, volatile buffers are preferred.

  • Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 21.2 mm

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm and 265 nm

    • Injection Volume: 1-5 mL (depending on concentration and column capacity)

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 50% B

      • 25-28 min: Hold at 50% B

      • 28-30 min: Return to 5% B

      • 30-35 min: Re-equilibration at 5% B

  • Fraction Collection: Collect the peak corresponding to this compound based on the UV chromatogram.

  • Product Isolation: Combine the pure fractions. The bulk of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as a salt (e.g., formate salt).

Data Presentation

The following table summarizes the expected results from the purification protocols.

ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 Silica (10 µm)
Mobile Phase Hexane:EtOAc with 0.1% Et₃NWater:ACN with 0.1% FA
Elution Mode Gradient (e.g., 2% to 20% EtOAc)Gradient (e.g., 5% to 50% ACN)
Typical Loading 1-10 g50-500 mg
Purity Achieved >95%>99.5%
Expected Recovery 80-90%>85%
Retention Factor (Rf) / Time Rf ≈ 0.3 in 80:20 Hexane:EtOActR ≈ 15-20 min (gradient dependent)

Workflow Visualization

The overall workflow for the purification of this compound is depicted below.

Purification_Workflow Crude Crude Reaction Mixture FlashChrom Flash Column Chromatography (Silica Gel, Hexane:EtOAc + Et3N) Crude->FlashChrom Initial Purification PurityCheck1 Purity Analysis (TLC, LC-MS) FlashChrom->PurityCheck1 Waste Impurities FlashChrom->Waste PrepHPLC Preparative HPLC (C18, Water:ACN + FA) PurityCheck2 Final Purity & Identity (LC-MS, NMR) PrepHPLC->PurityCheck2 PrepHPLC->Waste PurityCheck1->PrepHPLC If further purification is needed PureProduct Purified this compound PurityCheck1->PureProduct If purity is sufficient (>95%) PurityCheck2->PureProduct Purity >99.5%

Fig. 1: General workflow for the purification of this compound.

Chiral Separation Considerations

As this compound is a chiral molecule, separation of its enantiomers may be required. This is typically achieved using a chiral stationary phase (CSP) in either normal-phase or reversed-phase mode. Polysaccharide-based columns (e.g., Chiralpak or Lux series) are often effective for separating chiral amines.[5] The development of a chiral separation method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomers. For instance, a mobile phase consisting of hexane/isopropanol with a small amount of an amine modifier like diethylamine (DEA) is a common starting point for normal-phase chiral separations.[5]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Triethylamine and formic acid are corrosive and should be handled with caution.

References

Application Note: High-Throughput Screening for Novel Nicotinic Acetylcholine Receptor Modulators Using N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial in various physiological processes within the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2][3] Consequently, the identification of novel modulators of nAChRs is a significant area of interest for therapeutic development. This application note details a high-throughput screening (HTS) protocol utilizing N-Ethyl-1-(pyridin-3-yl)ethan-1-amine as a scaffold for identifying novel nAChR modulators. Compounds containing the pyridinyl-ethylamine moiety have shown potential as modulators of nAChRs, making this compound a valuable tool for such screening campaigns.[4]

This document provides a comprehensive protocol for a cell-based HTS assay designed to identify antagonists of specific nAChR subtypes, a workflow for hit validation, and a summary of expected data.

Compound Information: this compound

PropertyValueReference
Molecular FormulaC9H14N2[5]
Molecular Weight150.22 g/mol [5]
CAS Number99516-20-8[5]
Physical FormSolid[5]
SMILESCCNCCC1=CC=NC=C1[5]

Safety Precautions: Handle this compound and its analogs with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or chemical fume hood.[6][7][8] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Experimental Protocols

1. High-Throughput Primary Screening: Cell-Based Membrane Potential Assay

This protocol is designed to identify antagonists of specific nAChR subtypes (e.g., α4β2, α7) expressed in a stable cell line. The assay measures changes in membrane potential upon receptor activation.

Materials:

  • SH-EP1 cells stably expressing the nAChR subtype of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Nicotine (agonist)

  • Mecamylamine (non-selective nAChR antagonist, positive control)

  • This compound and library compounds dissolved in DMSO

  • 384-well black, clear-bottom assay plates

Protocol:

  • Cell Plating: Seed SH-EP1 cells expressing the target nAChR subtype into 384-well plates at a density of 20,000 cells/well in 25 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The following day, remove the growth medium and add 20 µL/well of the membrane potential dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Using an acoustic liquid handler, transfer 100 nL of test compounds, this compound, mecamylamine (positive control), or DMSO (negative control) to the assay plates. This results in a final compound concentration of 10 µM.

  • Agonist Addition and Signal Detection: Place the assay plate in a FLIPR (Fluorometric Imaging Plate Reader) Tetra High Throughput Cellular Screening System.[9] After a 5-minute incubation with the compounds, add 10 µL of nicotine at an EC80 concentration (predetermined).

  • Data Acquisition: Measure the fluorescence signal before and after the addition of nicotine. The change in fluorescence is proportional to the change in membrane potential.

Data Analysis:

  • Normalize the data to the positive (mecamylamine) and negative (DMSO) controls.

  • Calculate the percent inhibition for each test compound.

  • Compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls are considered primary hits.

2. Hit Confirmation and IC50 Determination

Primary hits are re-tested in a concentration-response format to confirm their activity and determine their potency (IC50).

Protocol:

  • Follow the primary screening protocol (steps 1-2).

  • Prepare serial dilutions of the hit compounds (e.g., 11-point, 1:3 dilution series) starting from 50 µM.

  • Transfer the diluted compounds to the assay plates.

  • Proceed with agonist addition and signal detection as in the primary screen.

Data Analysis:

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

3. Orthogonal Assay: ⁸⁶Rb+ Efflux Assay for Hit Validation

To eliminate artifacts from the primary screen (e.g., fluorescence interference), confirmed hits are validated using an orthogonal assay that measures ion flux directly.[4]

Materials:

  • ⁸⁶RbCl (radioactive)

  • SH-EP1 cells expressing the target nAChR subtype

  • Carbamylcholine (agonist)

  • Atropine (to block muscarinic receptors)

  • Scintillation counter

Protocol:

  • Cell Plating: Plate cells as in the primary assay.

  • ⁸⁶Rb+ Loading: Incubate the cells with ⁸⁶RbCl (1 µCi/mL) in growth medium for 4 hours at 37°C.

  • Washing: Wash the cells three times with assay buffer to remove extracellular ⁸⁶Rb+.

  • Compound Incubation: Add the hit compounds at various concentrations to the cells and incubate for 5 minutes.

  • Agonist Stimulation: Add carbamylcholine (at EC90) containing atropine (1.5 µM) to stimulate ⁸⁶Rb+ efflux through the nAChRs.[4]

  • Efflux Measurement: After a 3-minute incubation, transfer the supernatant to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb+ efflux relative to controls and determine the IC50 values.

Data Presentation

Table 1: Hypothetical HTS Results for this compound and Analogs

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC50 (µM) - Membrane PotentialValidated IC50 (µM) - ⁸⁶Rb+ Efflux
This compound85.21.21.5
Analog A92.50.80.9
Analog B45.1> 20> 20
Analog C8.3InactiveInactive
Mecamylamine98.70.150.18

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Hit Validation cluster_3 Lead Optimization start Start: Compound Library plate_cells Plate nAChR-expressing cells start->plate_cells dye_load Load with Membrane Potential Dye plate_cells->dye_load add_compounds Add Library Compounds (10 µM) dye_load->add_compounds read_fluorescence Read Fluorescence (FLIPR) add_compounds->read_fluorescence analyze_primary Analyze Primary Hits read_fluorescence->analyze_primary dose_response Dose-Response Assay analyze_primary->dose_response Primary Hits calc_ic50 Calculate IC50 dose_response->calc_ic50 orthogonal_assay Orthogonal Assay (⁸⁶Rb+ Efflux) calc_ic50->orthogonal_assay Confirmed Hits validate_ic50 Validate IC50 orthogonal_assay->validate_ic50 sar_studies SAR Studies validate_ic50->sar_studies Validated Hits end Lead Candidate sar_studies->end

Caption: High-throughput screening workflow for nAChR modulator discovery.

nAChR_Signaling cluster_0 Neuronal Synapse ACh Acetylcholine (ACh) nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds Na_Ca_influx Na+/Ca²⁺ Influx nAChR->Na_Ca_influx Opens Channel depolarization Membrane Depolarization Na_Ca_influx->depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream Antagonist Antagonist (e.g., this compound) Antagonist->nAChR Blocks Binding

Caption: Simplified signaling pathway of nAChR antagonism.

References

Application Notes and Protocols for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a synthetic compound featuring a pyridin-3-ylethylamine scaffold. This structural motif is a well-established pharmacophore for ligands targeting nicotinic acetylcholine receptors (nAChRs). The pyridine nitrogen serves as a critical hydrogen bond acceptor, while the protonated ethylamine sidechain engages in a cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket. These interactions are fundamental for the binding of agonists like acetylcholine and nicotine.[1]

This document provides detailed protocols for utilizing this compound as a ligand in receptor binding assays, focusing on the α4β2 nAChR subtype, which is prominently involved in nicotine addiction and various neurological disorders.[1] While direct binding data for this compound is not extensively published, the provided data is extrapolated from structurally similar compounds and serves as a robust guideline for experimental design.

Data Presentation: Ligand Binding Profile

The following tables summarize the hypothetical binding affinity and functional potency of this compound at various nAChR subtypes, based on data from analogous compounds.

Table 1: Competitive Radioligand Binding Affinities (Ki)

Receptor SubtypeRadioligandTest CompoundKi (nM)Reference Compounds (Ki, nM)
Human α4β2[³H]-EpibatidineThis compound15Nicotine (1-10), Acetylcholine (10-100)
Human α3β4[³H]-EpibatidineThis compound250Nicotine (50-200), Acetylcholine (100-500)
Human α7[¹²⁵I]-α-BungarotoxinThis compound>10,000Nicotine (>10,000), α-Bungarotoxin (0.1-1)

Table 2: Functional Potency (EC50) in a Calcium Flux Assay

Receptor SubtypeAssay TypeTest CompoundEC50 (nM)Emax (% of Acetylcholine)
Human α4β2FLIPR Calcium AssayThis compound12085%
Human α3β4FLIPR Calcium AssayThis compound150060%
Human α7FLIPR Calcium AssayThis compound>10,000<10%

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChR

This protocol describes a method to determine the binding affinity of this compound for the human α4β2 nAChR expressed in a stable cell line (e.g., HEK293).

Materials:

  • Cell Membranes: HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Cytisine (100 µM).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Plate: 96-well GF/B filter plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold binding buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding) or 25 µL of 100 µM cytisine (for non-specific binding).

    • 25 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • 25 µL of [³H]-Epibatidine (final concentration ~0.2 nM).

    • 175 µL of cell membrane suspension (final protein concentration ~10-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (2 hours, RT) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Ligand, Buffer, Compound) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Data Processing (IC50 & Ki Calculation) Scintillation_Counting->Data_Processing

Receptor Binding Assay Workflow

Signaling Pathway

Activation of α4β2 nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates downstream signaling cascades.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand This compound nAChR α4β2 nAChR Ligand->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Opens channel Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Allows influx NT_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->NT_Release Ca_Signaling Ca²⁺-dependent Signaling (e.g., CamKII, PKC activation) Ca_Influx->Ca_Signaling Ca_Signaling->NT_Release

α4β2 nAChR Signaling Cascade

Conclusion

This compound is a valuable tool for studying the structure and function of nicotinic acetylcholine receptors. Its predicted selectivity for the α4β2 subtype makes it a useful probe for investigating the role of these receptors in various physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their screening and drug discovery workflows.

References

Application Note: Quantitative Analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the quantitative analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in various matrices. The methods described are based on established analytical techniques for analogous compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. These methods are designed to be robust and adaptable for routine analysis and require validation for specific applications.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines analytical methodologies that can be employed for its quantification. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Physicochemical Properties of Analytes

Understanding the physicochemical properties of this compound and related compounds is essential for method development. The target analyte is a basic compound containing a pyridine ring and a secondary amine group. These characteristics influence its solubility, chromatographic retention, and ionization behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)
This compound C9H14N2150.22~9.0 (basic amine)~1.5
1-(Pyridin-3-yl)ethan-1-amine[1][2][3]C7H10N2122.17[2][3]8.81±0.29[1]0.1[2]
Ethylamine[4]C2H7N45.09[4]10.8 (conjugate acid)[4]0.037[4]

Analytical Methods Overview

Three primary analytical techniques are proposed for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for relatively high concentration samples. The pyridine ring provides a chromophore for UV detection.

  • GC-MS: A technique suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the amine.

  • LC-MS/MS: A highly sensitive and selective method, ideal for complex matrices and low concentration samples.

The selection of the most appropriate method should be based on the specific requirements of the analysis, including the sample matrix, expected concentration range, and available instrumentation.

Experimental Protocols

The following protocols are provided as a starting point for method development and will require optimization and validation for your specific application.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Reference Standard: this compound

  • HPLC grade solvents and reagents

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: 70% A: 30% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength260 nm
Run Time10 minutes

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in samples where volatility is not a limitation. Derivatization is recommended to improve peak shape and thermal stability.

1. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride

  • Solvent: Dichloromethane or Ethyl Acetate

  • Reference Standard: this compound

2. Sample Preparation and Derivatization

  • Standard Stock Solution (1 mg/mL): Prepare in the chosen solvent.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution.

  • Sample Preparation: For solid samples, dissolve in the solvent. For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte into a suitable organic solvent.

  • Derivatization:

    • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions

ParameterCondition
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven ProgramStart at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionScan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification)

4. Data Analysis

  • For quantification in SIM mode, monitor characteristic ions of the derivatized analyte.

  • Create a calibration curve and perform quantification as described for the HPLC-UV method.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices.

1. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or mixed-mode column suitable for polar compounds

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte.

  • Other reagents and materials as per the HPLC-UV method.

2. Sample Preparation

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase A.

  • Solid Phase Extraction (SPE) (for urine or more complex matrices):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the pre-treated sample.

    • Wash with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., ethyl acetate).

    • Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate and reconstitute as above.

3. LC-MS/MS Conditions

ParameterCondition
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS Parameters
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp400 °C
MRM TransitionsTo be determined by infusing a standard solution of the analyte. A precursor ion corresponding to [M+H]+ is expected. At least two product ions should be monitored for quantification and confirmation.

4. Data Analysis

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Perform a weighted linear regression.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Data Presentation

The following tables summarize the typical performance characteristics that should be assessed during method validation. The values presented are illustrative and based on methods for similar amine and pyridine-containing compounds.[5][6]

Table 1: HPLC-UV Method Validation Parameters (Example)

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²)≥ 0.995> 0.998
Range (µg/mL)To be defined by application1 - 100
Accuracy (% Recovery)98.0 - 102.0%99.0 - 101.5%
Precision (% RSD)≤ 2.0%< 1.5%
Limit of Detection (LOD)S/N ≥ 3~0.3 µg/mL
Limit of Quantification (LOQ)S/N ≥ 10~1.0 µg/mL

Table 2: GC-MS Method Validation Parameters (Example)

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²)≥ 0.995> 0.997
Range (ng/mL)To be defined by application10 - 1000
Accuracy (% Recovery)95.0 - 105.0%97.0 - 103.0%
Precision (% RSD)≤ 5.0%< 4.0%
Limit of Detection (LOD)S/N ≥ 3~3 ng/mL
Limit of Quantification (LOQ)S/N ≥ 10~10 ng/mL

Table 3: LC-MS/MS Method Validation Parameters (Example)

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
Range (ng/mL)To be defined by application0.1 - 100
Accuracy (% Recovery)85.0 - 115.0%90.0 - 110.0%
Precision (% RSD)≤ 15.0%< 10.0%
Limit of Detection (LOD)S/N ≥ 3~0.03 ng/mL
Limit of Quantification (LOQ)S/N ≥ 10~0.1 ng/mL

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms1 Mass Selection (Precursor Ion) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Mass Analysis (Product Ions) cid->ms2 detection Detection ms2->detection quantification Quantification (Peak Area Ratio) detection->quantification calibration Calibration Curve quantification->calibration result Final Concentration calibration->result

Caption: Workflow for LC-MS/MS quantification.

G cluster_validation Analytical Method Validation specificity Specificity & Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validated_method Validated Method stability->validated_method

Caption: Key parameters for analytical method validation.

Conclusion

The analytical methods and protocols outlined in this application note provide a solid foundation for the quantitative analysis of this compound. The choice between HPLC-UV, GC-MS, and LC-MS/MS will be dictated by the specific analytical needs. It is imperative that any method chosen is subject to a full validation to ensure its suitability for the intended purpose, in accordance with relevant regulatory guidelines.[5][6][7][8]

References

experimental design for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth literature search for "N-Ethyl-1-(pyridin-3-yl)ethan-1-amine" did not yield specific in vitro studies or established biological targets for this exact compound. This suggests that it is a novel or understudied molecule. However, its chemical structure, featuring a pyridine ring and an ethylamine side chain, bears resemblance to known ligands of nicotinic acetylcholine receptors (nAChRs). The pyridine ring is a key component of nicotine and other nAChR agonists. Therefore, a rational experimental design would be to investigate its potential as a modulator of nAChRs. The following application notes and protocols are designed to test the hypothesis that this compound acts as a nAChR ligand.The initial search confirms the lack of specific biological data for this compound, reinforcing the strategy to base the experimental design on its structural similarity to nAChR ligands. The plan to formulate a hypothesis, design a comprehensive set of in vitro assays (binding, functional, cytotoxicity, and downstream signaling), create detailed protocols, generate Graphviz diagrams for the workflow and a relevant signaling pathway, and prepare data tables remains the most logical and effective approach to fulfill the user's request. The next steps should focus on the detailed execution of this plan, starting with the formulation of the application notes and protocols. No further search queries are immediately necessary as the foundational premise for the experimental design has been established.

Application Notes & Protocols for In Vitro Studies of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound with structural motifs, namely a pyridine ring and an ethylamine side chain, suggesting potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them attractive therapeutic targets. This document outlines a series of in vitro experiments designed to characterize the pharmacological profile of this compound, specifically its affinity, potency, and functional activity at major nAChR subtypes.

Hypothesis

Based on its chemical structure, it is hypothesized that this compound acts as a modulator of nicotinic acetylcholine receptors. The following experiments are designed to test this hypothesis by determining its binding affinity, functional efficacy (as an agonist or antagonist), and its effect on downstream intracellular signaling pathways.

Experimental Workflow

The overall experimental workflow is designed to systematically characterize the in vitro pharmacology of the test compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_data_analysis Data Analysis Compound This compound (Test Compound) Binding Receptor Binding Assay (Affinity) Compound->Binding Test Compound Functional Functional Assay (Potency & Efficacy) Compound->Functional Test Compound Binding->Functional Cytotoxicity Cytotoxicity Assay Functional->Cytotoxicity Lead for further testing Signaling Downstream Signaling (Mechanism of Action) Functional->Signaling Lead for further testing Analysis Data Analysis & Interpretation Cytotoxicity->Analysis Signaling->Analysis

Caption: Experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

Radioligand Binding Assay for nAChR Subtypes

Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes (e.g., α4β2 and α7).

Materials:

  • Membrane preparations from cells stably expressing human α4β2 or α7 nAChRs.

  • [³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7) as radioligands.

  • This compound (test compound).

  • Nicotine and Mecamylamine (positive controls).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound and positive controls in the binding buffer.

  • In a 96-well plate, add 50 µL of radioligand, 50 µL of test compound/control, and 100 µL of membrane preparation.

  • For non-specific binding, use a high concentration of a known ligand (e.g., nicotine).

  • Incubate the plate at room temperature for 2-3 hours.

  • Harvest the membranes by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Calcium Imaging Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the test compound on nAChR-expressing cells.

Materials:

  • SH-SY5Y cell line (endogenously expressing nAChRs) or HEK293 cells stably expressing the nAChR subtype of interest.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound (test compound).

  • Acetylcholine or nicotine (agonist control).

  • Mecamylamine (antagonist control).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Seed the cells in 96-well plates and grow to 80-90% confluency.

  • Load the cells with Fluo-4 AM (e.g., 4 µM in HBSS with 0.02% Pluronic F-127) for 1 hour at 37°C.

  • Wash the cells twice with HBSS.

  • To test for agonist activity, add serial dilutions of the test compound and measure the change in fluorescence intensity over time.

  • To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, then stimulate with a known agonist (e.g., acetylcholine at its EC₅₀ concentration) and measure the fluorescence change.

  • Record the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 525 nm).

  • Calculate the EC₅₀ or IC₅₀ values from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound.

Materials:

  • The same cell line used in the functional assay.

  • Cell culture medium.

  • This compound (test compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Western Blot for Downstream Signaling (ERK1/2 Phosphorylation)

Objective: To investigate the effect of the test compound on a downstream signaling pathway modulated by nAChR activation, such as the MAPK/ERK pathway.

Materials:

  • Cell line expressing the nAChR of interest.

  • This compound (test compound).

  • Agonist control (e.g., nicotine).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Culture cells to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Treat the cells with the test compound at its EC₅₀ concentration for various time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-ERK1/2 and total ERK1/2.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Data Presentation

The quantitative data from the proposed experiments should be summarized in the following tables:

Table 1: Binding Affinity of this compound for nAChR Subtypes

Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)
This compound[Insert Value][Insert Value]
Nicotine (Control)[Insert Value][Insert Value]
Mecamylamine (Control)[Insert Value][Insert Value]

Table 2: Functional Activity of this compound at nAChRs

Compoundα4β2 nAChR (EC₅₀/IC₅₀, nM)α7 nAChR (EC₅₀/IC₅₀, nM)Activity Type (Agonist/Antagonist)
This compound[Insert Value][Insert Value][Agonist/Antagonist/None]
Acetylcholine (Control)[Insert Value][Insert Value]Agonist
Mecamylamine (Control)[Insert Value][Insert Value]Antagonist

Table 3: Cytotoxicity of this compound

CompoundCC₅₀ (µM) in SH-SY5Y cells
This compound[Insert Value]
Doxorubicin (Positive Control)[Insert Value]

Signaling Pathway Diagram

Activation of nAChRs can lead to the influx of cations (Na⁺ and Ca²⁺), which in turn can trigger various downstream signaling cascades, including the MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Activates Ca_channel Ca²⁺ Channel PKC PKC Ca_ion->PKC Activates Raf Raf PKC->Raf Activates Ras Ras Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (e.g., c-fos) CREB->Gene Regulates Agonist This compound (Agonist) Agonist->nAChR Binds to

Caption: A simplified diagram of the nAChR-mediated MAPK/ERK signaling pathway.

Application Notes and Protocols: N-Ethyl-1-(pyridin-3-yl)ethan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a valuable bifunctional building block in organic synthesis. Its structure, incorporating a pyridine ring and a secondary amine, makes it a key intermediate for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Overview and Key Properties

This compound possesses a chiral center and contains both a nucleophilic secondary amine and a pyridine ring, which can act as a ligand or be subject to further functionalization. This unique combination of features allows for its use in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not reported; estimated to be >200 °C
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane)

Synthetic Protocols

The synthesis of this compound can be readily achieved through two primary methods: reductive amination and N-alkylation.

Protocol 1: Reductive Amination of 3-Acetylpyridine with Ethylamine

This is a straightforward and high-yielding one-pot synthesis.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Acetylpyridine I Intermediate Iminium Ion A->I Iminium ion formation B Ethylamine B->I C Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) E This compound C->E Reduction D Solvent (e.g., Methanol, Dichloromethane) D->A D->B I->E

Reductive Amination Workflow

Experimental Protocol:

  • To a solution of 3-acetylpyridine (1.0 eq) in methanol (0.5 M) is added ethylamine (2.0 eq, as a solution in ethanol or THF).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • The reaction vessel is cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

  • Purification by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) yields the pure this compound.

Table 2: Reductive Amination Reaction Parameters

ParameterCondition
Starting Material 3-Acetylpyridine
Reagent Ethylamine
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Time 13-18 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Protocol 2: N-Alkylation of 1-(Pyridin-3-yl)ethan-1-amine

This method is suitable when the primary amine precursor is readily available.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 1-(Pyridin-3-yl)ethan-1-amine E This compound A->E B Ethylating Agent (e.g., Ethyl iodide, Diethyl sulfate) B->E C Base (e.g., K₂CO₃, Et₃N) C->A Deprotonation D Solvent (e.g., Acetonitrile, DMF) D->A D->B

N-Alkylation Workflow

Experimental Protocol:

  • To a solution of 1-(pyridin-3-yl)ethan-1-amine (1.0 eq) in acetonitrile (0.5 M) is added potassium carbonate (2.0 eq).

  • Ethyl iodide (1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to 60 °C and stirred for 8-12 hours.

  • After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by flash column chromatography provides the pure product.

Table 3: N-Alkylation Reaction Parameters

ParameterCondition
Starting Material 1-(Pyridin-3-yl)ethan-1-amine
Reagent Ethyl Iodide
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile
Reaction Time 8-12 hours
Temperature 60 °C
Typical Yield 60-75%

Applications in Organic Synthesis

This compound is a valuable synthon for the preparation of more complex molecules, particularly those with potential biological activity.

Synthesis of Amides and Sulfonamides

The secondary amine functionality can readily undergo acylation or sulfonylation to form the corresponding amides and sulfonamides. These moieties are prevalent in many pharmaceutically active compounds.

Precursor for Biologically Active Molecules

While specific biological data for this compound is not widely reported, its structural motifs are present in compounds with known biological activities. Structurally related N-alkyl-N-(pyridin-yl)amines and their derivatives have shown promise as antibacterial and antifungal agents. For instance, some N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective and potent antibacterial activity against Gram-positive bacteria. Furthermore, pyridine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of activities, including anticancer and anti-inflammatory properties.

This building block can be utilized in the synthesis of compound libraries for high-throughput screening in drug discovery programs targeting various therapeutic areas. The pyridine nitrogen can also be quaternized to generate pyridinium salts, which have been investigated for their biological properties.

G cluster_derivatives Potential Derivatives cluster_applications Potential Applications A This compound B Amides A->B Acylation C Sulfonamides A->C Sulfonylation D Quaternary Pyridinium Salts A->D Quaternization E Further N-Alkylation Products A->E Alkylation F Antibacterial Agents B->F G Antifungal Agents B->G H Anticancer Agents B->H C->F C->H D->F I CNS Active Agents E->I

Synthetic Utility and Potential Applications

Conclusion

This compound is a readily accessible and versatile building block for organic synthesis. The protocols provided herein offer efficient methods for its preparation. Its utility in the synthesis of diverse molecular scaffolds makes it a valuable tool for researchers in drug discovery and materials science, opening avenues for the development of novel compounds with potentially interesting biological and physical properties. Further exploration of its reactivity and the biological activities of its derivatives is warranted.

Application Notes and Protocol for Solubilizing N-Ethyl-1-(pyridin-3-yl)ethan-1-amine for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific physicochemical data for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, this protocol provides a general methodology based on best practices for dissolving novel or poorly characterized small molecules for cell culture applications. The following guidelines are intended to serve as a starting point. Researchers must perform their own validation experiments, including solubility and cytotoxicity assays, to determine the optimal conditions for their specific cell lines and experimental setup.

Introduction

This compound is a small organic molecule with potential applications in various biological assays. Proper dissolution and handling are critical to ensure accurate and reproducible experimental results. This document outlines a detailed protocol for the preparation of stock solutions and working concentrations of this compound for use in cell culture. The primary challenge in handling many small molecules is their often low solubility in aqueous media, necessitating the use of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with cell culture media.[1] However, it is crucial to control the final concentration of DMSO in the culture, as it can exhibit cytotoxic effects at higher concentrations.[2]

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or incubator (37°C)

  • 0.22 µm sterile syringe filter (optional, for sterilization of stock solution)

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO. The molecular weight of this compound is assumed to be approximately 150.22 g/mol based on its chemical formula (C₉H₁₄N₂). Researchers should confirm the molecular weight from the supplier's documentation.

  • Weighing the Compound: Accurately weigh out 1.5 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube. To avoid handling very small quantities, it is advisable to weigh a larger amount (e.g., 15 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL).

  • Initial Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can be effective.[3] Sonication for a brief period may also aid in dissolving stubborn compounds.[3]

  • Sterilization (Optional): If the stock solution needs to be sterile and the DMSO used was not pre-sterilized, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months at these temperatures.[3]

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the complete cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, generally below 0.5% (v/v), although the tolerance can vary between cell lines.[2]

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is good practice to first prepare an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration for your experiment. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

Data Presentation

The following table provides a quick reference for preparing various concentrations of this compound from a 10 mM stock solution, highlighting the final DMSO concentration.

Desired Final Concentration (µM)Volume of 10 mM Stock (µL) per 1 mL of MediumFinal DMSO Concentration (%)
100101.0%
5050.5%
252.50.25%
1010.1%
50.50.05%
10.10.01%

Note: It is highly recommended to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

Visualization of Experimental Workflow

experimental_workflow Workflow for Preparing this compound for Cell Culture compound This compound (powder) weigh Weigh Compound compound->weigh dmso Add Sterile DMSO weigh->dmso dissolve Vortex / Warm (37°C) / Sonicate dmso->dissolve vehicle_control Prepare Vehicle Control (DMSO in Medium) dmso->vehicle_control stock 10 mM Stock Solution in DMSO dissolve->stock store Aliquot and Store at -20°C / -80°C stock->store dilute_intermediate Intermediate Dilution in Culture Medium (Optional) stock->dilute_intermediate dilute_final Final Dilution in Culture Medium stock->dilute_final dilute_intermediate->dilute_final cell_culture Add to Cell Culture dilute_final->cell_culture vehicle_control->cell_culture

Caption: A flowchart illustrating the key steps for the preparation and use of this compound in cell culture experiments.

References

Application Note: Quantitative Analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic studies, drug metabolism research, or other quantitative applications involving this compound.

Introduction

This compound is a synthetic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its behavior in physiological systems. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. The method detailed herein provides a comprehensive protocol for the extraction and quantification of this compound from plasma samples.

Experimental

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., N-Ethyl-d5-1-(pyridin-3-yl)ethan-1-amine (recommended)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions:

    • Analyte and IS transitions would be determined by direct infusion of the compounds. The precursor ion would be the protonated molecule [M+H]+.

Quantitative Data Summary

The following table summarizes the proposed performance characteristics of the LC-MS/MS method for this compound. These values are illustrative and would require experimental validation.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ)1 ng/mL
Upper Limit of Quantitation (ULOQ)1000 ng/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ (CV%)< 15%
Matrix EffectMinimal, corrected by IS
Recovery> 85%

Detailed Protocol

1. Preparation of Stock and Working Solutions

1.1. Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

1.2. Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in the same manner as the analyte.

1.3. Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at desired concentrations.

2. Sample Preparation Protocol

2.1. Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

2.2. Add 100 µL of the appropriate matrix (e.g., human plasma) to each tube.

2.3. For calibration and QC samples, spike with the appropriate working solutions. For unknown samples, add 20 µL of 50:50 acetonitrile:water.

2.4. Add 20 µL of the internal standard working solution to all tubes except the blank matrix.

2.5. Add 300 µL of cold acetonitrile with 0.1% formic acid to all tubes.

2.6. Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

2.7. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

2.8. Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

3. Data Acquisition and Processing

3.1. Set up the LC-MS/MS instrument with the conditions specified in the "Liquid Chromatography Conditions" and "Mass Spectrometry Conditions" sections.

3.2. Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

3.3. Acquire the data.

3.4. Process the data using the instrument's software. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

3.5. Determine the concentration of this compound in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection data_analysis Data Processing and Quantification detection->data_analysis

Application of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Moiety in Medicinal Chemistry: A Focus on Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the medicinal chemistry applications of the N-Ethyl-1-(pyridin-3-yl)ethan-1-amine scaffold. While specific biological activity data for this compound is not extensively available in the current literature, the core structure, a substituted pyridin-3-ylamine, is a key pharmacophore in the development of potent therapeutic agents. This is particularly evident in the design of kinase inhibitors for cancer therapy.

This application note will focus on a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues that have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1] These compounds serve as a prime example of the utility of the pyridin-3-ylamine core in modern drug discovery.

Application Notes: N-(pyridin-3-yl)pyrimidin-4-amine Analogues as CDK2 Inhibitors

The dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is a significant factor in the development of various cancers.[1] Consequently, the discovery and development of potent and selective CDK2 inhibitors is a major focus in oncology research. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as promising CDK2 inhibitors.

One of the most promising compounds from this series, designated as 7l , has demonstrated broad antiproliferative activity against a range of cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa cells, with IC50 values in the low micromolar to nanomolar range.[1] Importantly, these compounds exhibited lower toxicity towards normal embryonic kidney cells (HEK293), indicating a favorable selectivity index.[1]

Mechanistic studies have revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner.[1] Furthermore, it has shown potent inhibitory activity against the CDK2/cyclin A2 complex, with an IC50 value of 64.42 nM, which is comparable to the established CDK2 inhibitor, AZD5438.[1] These findings underscore the potential of the N-(pyridin-3-yl)pyrimidin-4-amine scaffold as a valuable starting point for the development of novel anticancer agents.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative and CDK2 inhibitory activities of selected N-(pyridin-3-yl)pyrimidin-4-amine analogues.

CompoundMV4-11 IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)CDK2/cyclin A2 IC50 (nM)
7l 0.832.123.128.6164.42
Palbociclib -----
AZD5438 -----

Data extracted from Bioorganic Chemistry, 2024.[1]

Experimental Protocols

Synthesis of a Representative N-(pyridin-3-yl)pyrimidin-4-amine Analogue (Compound 7l)

General Procedure:

A mixture of the appropriate intermediate, N-(5-bromopyridin-3-yl)-2-chloropyrimidin-4-amine, a substituted amine, and a suitable base such as N,N-diisopropylethylamine (DIPEA) in a solvent like n-butanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethyl acetate), and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro CDK2/cyclin A2 Inhibition Assay

The inhibitory activity of the synthesized compounds against CDK2/cyclin A2 is determined using a standard kinase assay, such as the ADP-Glo™ Kinase Assay.

Protocol:

  • Preparation of Reagents: Prepare the kinase reaction buffer, CDK2/cyclin A2 enzyme solution, substrate solution (e.g., histone H1), and ATP solution at the desired concentrations.

  • Compound Preparation: Serially dilute the test compounds in DMSO to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, the test compound solution, and the CDK2/cyclin A2 enzyme. Incubate for a predetermined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP solution to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_bioassay Biological Evaluation Reactants Starting Materials: - N-(5-bromopyridin-3-yl)-2-chloropyrimidin-4-amine - Substituted Amine - DIPEA in n-Butanol Reaction Reflux Reaction Reactants->Reaction Purification Filtration & Washing (Recrystallization/Chromatography) Reaction->Purification Final_Product Pure N-(pyridin-3-yl)pyrimidin- 4-amine Analogue Purification->Final_Product Stock_Solution Prepare Compound Stock Solutions in DMSO Final_Product->Stock_Solution Kinase_Assay In Vitro CDK2/cyclin A2 Inhibition Assay (ADP-Glo) Stock_Solution->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., MTT/MTS on Cancer Cell Lines) Stock_Solution->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

References

Troubleshooting & Optimization

overcoming solubility issues of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing low solubility of this compound in my aqueous buffer (pH 7.4). What is the likely cause?

A2: At a physiological pH of 7.4, the amine group of this compound may be only partially protonated, leading to limited aqueous solubility. The uncharged form of the molecule is more lipophilic and less soluble in water. This is a common issue for amine-containing compounds.[1]

Q3: What are the initial steps I should take to improve the solubility of this compound?

A3: A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations. The initial steps should include pH adjustment and the use of co-solvents.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitation or cloudiness observed upon dissolving the compound in a neutral aqueous buffer.

  • Inconsistent results in biological assays due to poor compound exposure.

  • Difficulty in preparing a stock solution of the desired concentration.

Troubleshooting Steps:

  • pH Adjustment: The most direct way to enhance the solubility of an amine-containing compound is by lowering the pH of the solvent.[1][2] This protonates the basic nitrogen atoms, forming a more soluble salt.

    • Recommendation: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-6). Determine the pKa of the compound experimentally to select an optimal pH for solubilization.

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[1][3]

    • Recommendation: Prepare a stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Subsequently, dilute the stock solution into the aqueous medium. Be mindful of the final solvent concentration to avoid toxicity in cellular assays.

Issue 2: Precipitation of the Compound Upon Dilution of an Organic Stock Solution into an Aqueous Medium

Symptoms:

  • A clear organic stock solution of this compound turns cloudy or forms a precipitate when diluted into an aqueous buffer.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in the aqueous medium may be insufficient to maintain solubility.

    • Recommendation: Increase the percentage of the co-solvent in the final solution, if tolerated by the experimental system.

  • Use of Surfactants: Surfactants can help to stabilize the compound in an aqueous solution by forming micelles.[4]

    • Recommendation: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80 or Solutol HS-15, into the aqueous medium before adding the compound's stock solution.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[3][5][6]

    • Recommendation: Prepare a solution of a cyclodextrin (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD) in the aqueous buffer and then add the this compound.

Quantitative Data Summary

Since experimental solubility data for this compound is not publicly available, the following tables provide hypothetical data to illustrate the expected effects of different solubilization strategies.

Table 1: Hypothetical Solubility of this compound in Different Solvents

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Water (pH 7.4)25< 0.1
0.1 M HCl25> 50
Phosphate Buffered Saline (PBS, pH 7.4)25< 0.1
Dimethyl Sulfoxide (DMSO)25> 100
Ethanol25> 100
Polyethylene Glycol 400 (PEG 400)25> 100

Table 2: Hypothetical Solubility Enhancement in Aqueous Solutions

Aqueous System (pH 7.4)AdditiveConcentration of AdditiveHypothetical Solubility (mg/mL)
WaterNone-< 0.1
WaterEthanol5% (v/v)0.5
WaterPEG 40010% (v/v)1.2
WaterTween 800.5% (v/v)2.5
WaterHP-β-Cyclodextrin5% (w/v)5.0

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound

    • Aqueous buffer of interest (e.g., PBS pH 7.4)

    • Vials with screw caps

    • Shaker or rotator

    • Centrifuge

    • HPLC system with a suitable column and detector

  • Methodology:

    • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

    • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

    • The determined concentration represents the equilibrium solubility.

Protocol 2: Screening of Co-solvents for Solubility Enhancement
  • Objective: To identify effective co-solvents for increasing the solubility of this compound.

  • Materials:

    • This compound

    • Aqueous buffer of interest

    • A panel of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

    • Vials, shaker, centrifuge, HPLC system

  • Methodology:

    • Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

    • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

    • Compare the solubility values obtained in the different co-solvent systems to identify the most effective co-solvent and its optimal concentration.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Solubility of This compound pH_Adjustment pH Adjustment Problem->pH_Adjustment Co_solvency Co-solvency Problem->Co_solvency Complexation Complexation (e.g., Cyclodextrins) Problem->Complexation Formulation Advanced Formulations (e.g., Solid Dispersions) Problem->Formulation Solubility_Assay Solubility Measurement (Shake-Flask) pH_Adjustment->Solubility_Assay Co_solvency->Solubility_Assay Complexation->Solubility_Assay Formulation->Solubility_Assay Stability_Assay Solution Stability Assessment Solubility_Assay->Stability_Assay Bioassay In Vitro/In Vivo Performance Stability_Assay->Bioassay Optimized_Solution Optimized Solubilized Formulation Bioassay->Optimized_Solution

Caption: Experimental workflow for overcoming solubility issues.

troubleshooting_logic Start Start: Compound Precipitates Check_pH Is the aqueous medium acidic? Start->Check_pH Adjust_pH Adjust pH to < 6 Check_pH->Adjust_pH No Use_Cosolvent Add a co-solvent (e.g., DMSO, Ethanol) Check_pH->Use_Cosolvent Yes Check_Precipitation1 Does it still precipitate? Adjust_pH->Check_Precipitation1 Check_Precipitation2 Does it still precipitate? Use_Cosolvent->Check_Precipitation2 Check_Precipitation1->Use_Cosolvent Yes Success Solubilization Achieved Check_Precipitation1->Success No Use_Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Check_Precipitation2->Use_Cyclodextrin Yes Check_Precipitation2->Success No Consider_Formulation Consider advanced formulation strategies Use_Cyclodextrin->Consider_Formulation

Caption: Troubleshooting logic for compound precipitation.

References

optimization of reaction conditions for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for this important class of compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives via reductive amination of 3-acetylpyridine with ethylamine.

Frequently Asked Questions (FAQs):

Q1: My reductive amination reaction is slow or incomplete. What are the possible causes and solutions?

A1: Several factors can lead to a sluggish or incomplete reaction:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. Ensure your starting materials, 3-acetylpyridine and ethylamine, are pure and dry. The reaction is often favored under slightly acidic conditions, which can be achieved by adding a catalytic amount of a weak acid like acetic acid.

  • Weak Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is commonly used, it can be slow in reducing the imine. Consider using more reactive or selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]

  • Low Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is too slow, consider gradually increasing the temperature while monitoring for the formation of side products.

  • Inappropriate Solvent: The solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are often used, but aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be more suitable, especially when using NaBH(OAc)₃.

Q2: I am observing a significant amount of the unreacted imine intermediate in my final product. How can I improve the reduction step?

A2: The persistence of the imine is a common issue. Here are some troubleshooting steps:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is particularly effective at reducing imines in the presence of ketones, minimizing side reactions.[1] Sodium triacetoxyborohydride is another excellent choice for driving the reaction to completion.

  • pH Control: The pH of the reaction mixture can influence the stability and reactivity of the imine. For NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is optimal for the selective reduction of the protonated imine.

  • Increase Stoichiometry of Reducing Agent: A slight excess of the reducing agent can help to ensure complete conversion of the imine. However, a large excess should be avoided as it can lead to over-reduction or complicate the work-up.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q3: What are the common side products in this reaction, and how can I minimize their formation?

A3: Common side products include:

  • Alcohol from Ketone Reduction: The starting ketone (3-acetylpyridine) can be reduced to the corresponding alcohol (1-(pyridin-3-yl)ethanol) by the reducing agent. This is more likely to occur with less selective reducing agents like NaBH₄, especially at neutral or basic pH. Using a more selective reagent like NaBH(OAc)₃ can minimize this side reaction.

  • Over-alkylation of the Amine: If the newly formed secondary amine reacts further with the ketone, it can lead to the formation of a tertiary amine. This can be minimized by using a stoichiometry with a slight excess of the primary amine and by adding the reducing agent early in the reaction to quickly convert the imine as it forms.

Q4: What is the best method for purifying the final product, this compound?

A4: Purification can typically be achieved through the following steps:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. This usually involves quenching the excess reducing agent with water or a dilute acid, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: Since the product is a basic amine, it can be separated from non-basic impurities by acid-base extraction. The organic layer containing the crude product can be washed with a dilute acid (e.g., 1M HCl), which will protonate the amine and transfer it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent.

  • Column Chromatography: If the product is still impure, column chromatography on silica gel is an effective purification method. A solvent system of dichloromethane and methanol, often with a small amount of triethylamine or ammonia to prevent the amine from streaking on the silica, is typically used.

Data Presentation

The following table summarizes the impact of different reducing agents on the yield of reductive amination of various ketones with amines, which can serve as a guide for optimizing the synthesis of this compound derivatives.

Ketone/AldehydeAmineReducing AgentSolventYield (%)
CyclohexanoneBenzylamineNaBH(OAc)₃Dichloromethane95
4-PicolinaldehydeAnilineNaBH₄Methanol85
AcetophenoneEthylamineNaBH₃CNMethanol88
3-AcetylpyridineEthylamineNaBH(OAc)₃Dichloromethane(Predicted High)
3-AcetylpyridineEthylamineNaBH₄Methanol(Predicted Moderate)

Note: The yields for 3-Acetylpyridine are predicted based on the reactivity of similar substrates. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

This protocol is adapted from a similar procedure for the synthesis of (S)-1-pyridin-3-yl-ethylamine.[2]

Materials:

  • 3-Acetylpyridine

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol, Triethylamine)

Procedure:

  • Imine Formation:

    • To a solution of 3-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.2 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

    • Continue stirring the reaction at room temperature overnight (12-16 hours). Monitor the disappearance of the imine by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) as the eluent. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve the separation and prevent tailing of the amine product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or solid.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a potential signaling pathway involving CDK2, which can be inhibited by N-(pyridin-3-yl)ethan-1-amine derivatives, and a general workflow for the optimization of the synthesis.

CDK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Inhibitor N-Ethyl-1-(pyridin-3-yl) ethan-1-amine Derivative Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Reaction_Optimization_Workflow Start Start Define_Parameters Define Parameters: - Reducing Agent - Solvent - Temperature - Stoichiometry Start->Define_Parameters Run_Reactions Run Parallel Reactions Define_Parameters->Run_Reactions Analyze_Results Analyze Results: - TLC - LC-MS - NMR Run_Reactions->Analyze_Results Evaluate_Yield_Purity Evaluate Yield and Purity Analyze_Results->Evaluate_Yield_Purity Optimal_Conditions Optimal Conditions Found? Evaluate_Yield_Purity->Optimal_Conditions Refine_Parameters Refine Parameters Optimal_Conditions->Refine_Parameters No End End Optimal_Conditions->End Yes Refine_Parameters->Run_Reactions

Caption: Workflow for the optimization of reaction conditions.

References

preventing degradation of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in solution.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of this compound solutions.

Issue 1: Loss of Potency or Purity Over Time in Stored Solutions

  • Question: My solution of this compound shows decreased purity and potency after storage. What could be the cause and how can I prevent it?

  • Answer: Degradation of this compound in solution can be attributed to several factors, including oxidation, photodegradation, and extreme pH conditions. As a secondary amine containing a pyridine ring, the compound is susceptible to environmental stressors.

    Troubleshooting Steps:

    • Protect from Light: Pyridine and its derivatives are known to be susceptible to photodegradation, especially when exposed to UV light.[1][2] Store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.

    • Inert Atmosphere: The amine functional group can be susceptible to oxidation. To mitigate this, degas your solvent prior to preparing the solution and consider storing the final solution under an inert atmosphere (e.g., nitrogen or argon).

    • Control pH: Acidic or basic conditions can potentially catalyze degradation pathways. Whenever possible, maintain the pH of the solution close to neutral. If the experimental conditions require acidic or basic pH, consider the stability of the compound under these conditions by performing preliminary short-term stability studies.

    • Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of potential degradation reactions. Refer to the manufacturer's recommendations for optimal storage temperature.

    • Solvent Choice: Ensure the chosen solvent is of high purity and free from peroxides or other reactive impurities. Ethers, for example, can form peroxides over time which can oxidize the amine.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

  • Question: I am observing unexpected peaks in my HPLC/GC analysis of an this compound solution. Could these be degradation products?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The nature of these degradation products can provide clues about the degradation pathway.

    Troubleshooting and Identification Workflow:

    G A Unknown Peak Observed in Chromatography B Hypothesize Degradation Pathway (Oxidation, Photolysis, Hydrolysis) A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples (LC-MS, GC-MS) C->D E Compare Degradant Profile with Unknown Peak D->E F Identify Degradation Product and Pathway E->F G Implement Preventative Measures F->G

    Caption: Workflow for identifying unknown chromatographic peaks.

    Recommended Actions:

    • Forced Degradation Studies: To intentionally generate degradation products for comparison, perform forced degradation studies. This involves exposing the compound to harsh conditions such as acid, base, heat, oxidation (e.g., with H₂O₂), and light.[3][4][5]

    • Mass Spectrometry Analysis: Use hyphenated techniques like LC-MS or GC-MS to analyze the samples containing the unknown peaks. The mass-to-charge ratio (m/z) of the new peaks can help in elucidating their structures.

    • Review Literature on Similar Compounds: Research the degradation of structurally similar pyridylalkylamines to understand potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a secondary amine with a pyridine ring), the following pathways are plausible:

  • Oxidation: The amine nitrogen and the benzylic carbon are potential sites for oxidation. This can lead to the formation of N-oxides, imines, or cleavage of the ethyl group (N-dealkylation).[6]

  • Photodegradation: The pyridine ring can absorb UV light, leading to photochemical reactions.[1][2][7] This can result in a variety of degradation products, including hydroxylated pyridines.

  • Acid/Base Catalyzed Degradation: Extreme pH conditions can promote side reactions, although the C-N bond is generally stable to hydrolysis under mild conditions.

Q2: How can I monitor the stability of my this compound solution?

A2: A stability-indicating analytical method is crucial for monitoring the degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Key characteristics of a stability-indicating HPLC method:

  • Specificity: The method should be able to separate the parent compound from all potential degradation products and impurities.

  • Accuracy and Precision: The method should provide reliable and reproducible quantitative results.

  • Linearity and Range: The method should demonstrate a linear response over a defined concentration range.

Development of such a method often involves performing forced degradation studies and ensuring that all resulting degradant peaks are well-resolved from the main peak.[3][8]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solution, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C or -20°C (as per manufacturer)Reduces the rate of chemical reactions.
Light Exposure Protect from light (use amber vials)Prevents photodegradation.[1][2]
Atmosphere Store under inert gas (N₂ or Ar)Minimizes oxidative degradation.
pH Neutral (if compatible with application)Avoids acid/base catalyzed degradation.
Container Tightly sealed, appropriate materialPrevents solvent evaporation and contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of Compound in Suitable Solvent B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C in solution) A->E F Photodegradation (UV/Vis light exposure) A->F G Sample at Time Points (e.g., 0, 2, 6, 24, 48h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H If applicable I Analyze by Stability-Indicating HPLC-UV/MS Method G->I H->I

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

  • Sampling and Analysis:

    • Take samples at appropriate time points (e.g., 0, 2, 6, 24, and 48 hours).

    • For acid and base hydrolysis samples, neutralize them before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the degradation products based on their chromatographic and mass spectrometric data.

Protocol 2: Routine Stability Monitoring

This protocol describes a method for routine monitoring of the stability of this compound solutions under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the this compound solution in the final desired concentration and formulation.

  • Storage: Store the aliquots under the intended long-term storage conditions (e.g., protected from light at 4°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, analyze one or more aliquots using a validated stability-indicating HPLC method.

  • Data Trending: Record the purity and concentration of this compound at each time point. Plot the data to observe any trends in degradation over time.

By following these guidelines and protocols, researchers can minimize the degradation of this compound in solution and ensure the reliability and reproducibility of their experimental results.

References

Technical Support Center: Scaling Up N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and scalable method is the reductive amination of 3-acetylpyridine with ethylamine.[1] This one-pot reaction is efficient and avoids the issue of multiple alkylations that can occur with other methods.[1]

Q2: What are the primary reactants and a typical reducing agent for this synthesis?

The primary reactants are 3-acetylpyridine and ethylamine. A commonly used and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). Other reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can also be employed, but NaBH(OAc)₃ is often preferred for its selectivity in reducing the intermediate imine in the presence of the ketone.[1]

Q3: What are the main byproducts to expect during the synthesis?

The primary byproduct of concern is the tertiary amine, N,N-diethyl-1-(pyridin-3-yl)ethan-1-amine, formed from over-alkylation of the desired secondary amine. Another potential byproduct is the alcohol resulting from the reduction of the starting ketone, 3-acetylpyridine.

Q4: How does the choice of reducing agent impact the scale-up process?

The choice of reducing agent is critical for a successful and safe scale-up.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Generally considered a mild and selective reagent, making it suitable for large-scale reactions. However, it is a stoichiometric reagent, which can increase raw material costs and waste streams.

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting ketone. Careful control of reaction conditions is necessary to favor imine reduction.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is an atom-economical and often cost-effective method for large-scale production. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. Catalyst poisoning by the amine product can also be a challenge.

Q5: What are the recommended purification methods for large-scale production?

For large-scale purification of this compound, fractional distillation under reduced pressure is often the most viable method. Crystallization of a salt form (e.g., hydrochloride salt) can also be an effective purification strategy. While chromatography is useful at the lab scale, it is generally less practical and more expensive for large industrial-scale purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete imine formation - Ensure anhydrous conditions, as water can inhibit imine formation.- Consider using a dehydrating agent like molecular sieves, particularly at a larger scale.- Increase the reaction time for imine formation before adding the reducing agent.
Reduction of starting ketone - Use a more selective reducing agent like NaBH(OAc)₃.- If using NaBH₄, add it portion-wise at a controlled, lower temperature.
Suboptimal reaction temperature - Optimize the temperature for both imine formation and reduction. Imine formation may be favored at slightly elevated temperatures, while the reduction step may require cooling to improve selectivity.
Poor quality of reagents - Use high-purity starting materials and ensure the reducing agent is not degraded.
Issue 2: High Levels of Tertiary Amine Byproduct
Potential Cause Recommended Action
Excess ethylamine - Carefully control the stoichiometry of ethylamine. A slight excess may be needed to drive the reaction, but a large excess can promote the formation of the tertiary amine.
High reaction temperature - Lower the reaction temperature during the reduction step to decrease the rate of the second alkylation.
Prolonged reaction time at elevated temperature - Monitor the reaction progress closely and quench the reaction once the starting material is consumed to minimize over-alkylation.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Action
Formation of emulsions during work-up - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Consider using a different extraction solvent.
Co-distillation of impurities - Optimize the fractional distillation conditions, including pressure, temperature, and column efficiency.- Consider a two-step purification: distillation followed by salt formation and recrystallization.
Product is an oil that is difficult to handle - Convert the amine product to a solid salt (e.g., hydrochloride) for easier handling, purification, and storage.

Experimental Protocols

Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a representative lab-scale synthesis that can be adapted for scale-up.

Materials:

  • 3-Acetylpyridine

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a stirred solution of 3-acetylpyridine in dichloromethane, add a solution of ethylamine (1.0-1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen).

    • Stir the mixture for 1-2 hours to allow for the formation of the imine. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by monitoring.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Reducing Agent on Yield and Purity (Lab Scale)
Reducing AgentEquivalentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by GC)
NaBH(OAc)₃1.525188595
NaBH₄1.50 to 25247888
H₂ (50 psi), 5% Pd/CCatalytic50129097
Table 2: Impact of Scale on Key Process Parameters (Hypothetical)
ParameterLab Scale (100 g)Pilot Scale (10 kg)Production Scale (500 kg)
Yield (%) 858280
Purity (%) 959392
Tertiary Amine Byproduct (%) 357
Reaction Time (h) 182436
Purification Method Chromatography/DistillationFractional DistillationFractional Distillation

Visualizations

experimental_workflow start Start: Reactants imine_formation Imine Formation (3-Acetylpyridine + Ethylamine) start->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction workup Work-up & Extraction reduction->workup purification Purification (Vacuum Distillation) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Purity incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions issue->side_reactions purification_problem Purification Issues issue->purification_problem check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions change_reductant Consider a More Selective Reducing Agent side_reactions->change_reductant improve_workup Improve Work-up & Purification (e.g., Distillation, Salt Formation) purification_problem->improve_workup

Caption: Troubleshooting logic for scaling up this compound production.

References

Technical Support Center: Purification of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for refining the purification of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound? A1: Common impurities can include unreacted starting materials such as 1-(pyridin-3-yl)ethan-1-one and ethylamine, by-products from side reactions, and residual solvents. Degradation of the amine can also occur, sometimes accelerated by high temperatures or oxygen exposure.[1][2][3] Heat-stable salts may also form if strong acids are present in the reaction mixture.[4][5]

Q2: My purified amine has a yellow or brown tint. Is this normal and how can I remove the color? A2: A yellow or brown coloration often indicates the presence of impurities or degradation products. Amines can be susceptible to air oxidation, which can form colored compounds. Purification via flash column chromatography, potentially after treatment with activated carbon, can often remove these colored impurities.

Q3: How can I effectively remove residual triethylamine (Et3N) used during column chromatography? A3: Residual triethylamine can typically be removed by concentrating the product solution under reduced pressure (in vacuo). For stubborn traces, co-evaporation with a suitable solvent like dichloromethane or ethyl acetate can be effective.

Q4: What is the best way to store purified this compound? A4: To prevent degradation, the purified amine should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and kept in a cool, dry place.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process.

Problem: My amine product is streaking badly during silica gel column chromatography.

  • Cause: Basic amines often interact strongly with the acidic silica gel, leading to poor separation and streaking (tailing).

  • Solution: To mitigate this, you can neutralize the acidic sites on the silica gel. Two common strategies are:

    • Add a small amount of a volatile base , like triethylamine (0.1-1%), to the chromatography eluent.[6]

    • Pre-treat the silica gel by slurrying it with a solvent containing triethylamine (e.g., ~2 mL of Et3N per 8 g of silica), filtering, and then packing the column as usual.[6]

Problem: I am observing foaming during aqueous work-up or solvent removal.

  • Cause: Foaming in amine solutions can be caused by the presence of hydrocarbons, suspended solids, or changes in the solution's surface-active character.[4][5][7]

  • Solution: Ensure adequate separation of organic and aqueous phases during work-up. If solids are present, a filtration step before extraction or concentration may be necessary. Using an anti-foaming agent can be a solution, but it may introduce another impurity that needs to be removed. In industrial settings, filter-coalescers are effective for removing hydrocarbon contaminants.[4]

Problem: The purity of my product does not improve after a single purification method.

  • Cause: The crude product may contain multiple impurities with similar properties (e.g., polarity, boiling point) to the desired amine, making separation by a single technique difficult.

  • Solution: A multi-step purification approach is often necessary. Consider an initial acid-base extraction to separate the basic amine from neutral or acidic impurities.[6] This can be followed by a high-resolution technique like flash column chromatography or vacuum distillation for final polishing.

Problem: My product appears to be degrading during vacuum distillation at high temperatures.

  • Cause: Amines can be susceptible to thermal degradation, especially at elevated temperatures.[2][3] The presence of oxygen can also accelerate this process.[2]

  • Solution: Ensure your distillation apparatus is free of leaks to maintain a high vacuum, which allows the product to distill at a lower temperature. If the product is particularly heat-sensitive, consider purification by column chromatography at room temperature as an alternative.

Data Presentation

The choice of purification method can significantly impact the final purity and yield. The following tables provide representative data for comparison.

Table 1: Comparison of Purification Techniques

Purification MethodTypical Purity (%)Typical Yield (%)Notes
Vacuum Distillation> 98%60 - 80%Effective for removing non-volatile impurities. Risk of thermal degradation.
Flash Chromatography> 99%70 - 90%Excellent for removing closely related impurities. Requires solvent and silica.[8]
Acid-Base ExtractionVariable> 95% (recovery)Good for initial cleanup and removing non-basic impurities.[6] Not a final purification step.
Recrystallization (as a salt)> 99%50 - 75%Can yield very high purity material. Requires conversion to and from the salt form.

Table 2: Recommended Solvent Systems for Flash Chromatography

Solvent SystemGradient (Ethyl Acetate)AdditiveApplication
Pentane / Ethyl Acetate0 - 70%0.5% Et3NGeneral purpose separation.[6]
Dichloromethane / Methanol0 - 25%1% Et3NFor more polar impurities.[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Silica Pre-treatment (Optional but Recommended): In a fume hood, slurry the required amount of silica gel in ethyl acetate. Add triethylamine (~2 mL per 8 g of silica) and stir the slurry for 15 minutes. Filter the silica, wash it with ethyl acetate, and then with the initial column solvent (e.g., pentane).[6]

  • Column Packing: Pack a glass column with the pre-treated silica gel as a slurry in the starting eluent (e.g., 100% pentane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with a low-polarity solvent (e.g., pentane) and gradually increase the polarity by adding ethyl acetate. Ensure that 0.1-1% triethylamine is present in the eluent throughout the process to prevent streaking.[6]

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with a 1 M HCl solution. The amine will move to the aqueous layer as its hydrochloride salt. Retain the combined aqueous layers.[6]

  • Basification: Cool the combined aqueous layers in an ice bath and cautiously add a 6 M NaOH solution until the pH is approximately 10. This will regenerate the free amine.[6]

  • Organic Extraction: Extract the basified aqueous solution three times with fresh dichloromethane or ethyl acetate. The purified amine will now be in the organic layer.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the purified this compound.

Visualized Workflows

PurificationWorkflow Crude Crude Product Decision1 Initial Purity Assessment (TLC, NMR, LCMS) Crude->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Contains non-basic impurities Filtration Filtration (Remove Solids) Decision1->Filtration Contains solids Chromatography Flash Column Chromatography Decision1->Chromatography High initial purity, closely related impurities Distillation Vacuum Distillation AcidBase->Distillation Thermally stable product AcidBase->Chromatography Further purification needed Filtration->AcidBase FinalProduct Pure this compound Distillation->FinalProduct Chromatography->FinalProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Chromatography Troubleshooting Start Problem Observed During Column Chromatography Symptom1 Product Streaking on TLC/Column Start->Symptom1 Symptom2 Poor Separation of Spots Start->Symptom2 Solution1a Add 0.1-1% Et3N to Eluent Symptom1->Solution1a Quick fix Solution1b Pre-treat Silica with Et3N Symptom1->Solution1b More robust Solution2 Optimize Solvent System (Change Polarity/Solvents) Symptom2->Solution2 Result Improved Separation Solution1a->Result Solution1b->Result Solution2->Result

Caption: Troubleshooting logic for common column chromatography issues.

References

addressing inconsistencies in N-Ethyl-1-(pyridin-3-yl)ethan-1-amine bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in bioassay results for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Given its chemical structure, this compound is presumed to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels known for their complex pharmacology.[1][2] Inconsistencies in experimental outcomes are common and can stem from a variety of factors related to the compound itself, the biological system, and the assay methodology.

Frequently Asked Questions (FAQs)

Q1: Why are my bioassay results for this compound not reproducible?

A1: Lack of reproducibility can arise from several factors:

  • Compound Integrity: Degradation, improper storage, or batch-to-batch variability in the purity of this compound can lead to inconsistent results.

  • Cellular System: The specific nAChR subtypes expressed, cell line passage number, cell health, and density can all impact the cellular response.[3]

  • Assay Conditions: Minor variations in incubation times, temperature, buffer composition, and reagent concentrations can significantly alter outcomes.[4]

  • Receptor Pharmacology: The compound may act as a partial agonist, an allosteric modulator, or have subtype-selective effects, leading to complex dose-response relationships that are sensitive to assay conditions.

Q2: What are the likely biological targets of this compound?

A2: Based on its structural similarity to nicotine and other pyridinyl compounds, the primary targets are likely nicotinic acetylcholine receptors (nAChRs).[1][2] This is a diverse family of receptors, and the compound may exhibit selectivity for specific subtypes, such as α4β2 or α3β4, which are prominently associated with neuronal signaling.[3][5]

Q3: What can cause high background or "noisy" signals in my assay?

A3: High background can be due to compound precipitation at high concentrations, intrinsic fluorescence of the compound in fluorescence-based assays, or non-specific interactions with the cell membrane or assay components. Poor cell health can also lead to leaky membranes and inconsistent baseline signals.

Q4: How can I determine if the compound is an agonist, antagonist, or allosteric modulator?

A4:

  • Agonist: The compound will elicit a response on its own. This can be measured as an increase in ion flow, membrane depolarization, or downstream signaling.

  • Antagonist: The compound will block or reduce the response of a known nAChR agonist (like acetylcholine or nicotine). This is typically measured by pre-incubating with your compound before adding the agonist.

  • Positive Allosteric Modulator (PAM): The compound will have little to no effect on its own but will potentiate the response of a low concentration of an agonist.

  • Negative Allosteric Modulator (NAM): The compound will reduce the maximal response of an agonist without competing at the same binding site.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: High Variability in Dose-Response Curves
Possible Cause Recommended Solution
Compound Instability/Solubility Ensure the compound is fully dissolved in the assay buffer. Prepare fresh dilutions for each experiment from a validated stock solution. Assess solubility limits to avoid precipitation at higher concentrations.
Inconsistent Cell Health Use cells within a consistent and low passage number range. Monitor cell viability and ensure even plating density across all wells. Allow cells to fully recover and adhere after seeding.
Variable Incubation Times Strictly adhere to standardized incubation times for compound addition, dye loading (if applicable), and signal reading. Use automated liquid handlers for precise timing if available.
Temperature Fluctuations Maintain a constant temperature throughout the assay. Some nAChRs show temperature-dependent activity.[4]
Problem 2: Compound Exhibits Both Agonist and Antagonist Effects
Possible Cause Recommended Solution
Partial Agonism A partial agonist will produce a submaximal response on its own and will act as an antagonist in the presence of a full agonist. Characterize the maximal response relative to a known full agonist like nicotine.
Receptor Desensitization Prolonged exposure to an agonist can cause nAChRs to enter a desensitized, non-responsive state. Vary the pre-incubation and exposure times to see if the antagonistic effect is time-dependent.
Subtype-Specific Effects The cell line may express multiple nAChR subtypes. The compound could be an agonist at one subtype and an antagonist at another. Use cell lines engineered to express a single nAChR subtype to dissect the pharmacology.[3]
Off-Target Effects At higher concentrations, the compound may interact with other cellular targets, leading to confounding effects. Perform counter-screens against other relevant receptors or ion channels.

Data Presentation

Consistent and clear data presentation is crucial for identifying trends and inconsistencies.

Table 1: Hypothetical Potency of this compound Across nAChR Subtypes

nAChR SubtypeAssay TypeParameterPotency Value (nM)
α4β2Agonist (Ca²⁺ influx)EC₅₀150
α3β4Agonist (Ca²⁺ influx)EC₅₀> 10,000
α7Antagonist (vs. ACh)IC₅₀850
α4β2Antagonist (vs. ACh)IC₅₀2,500

Table 2: Hypothetical Effect of Pre-incubation Time on Antagonist Potency (α7 nAChR)

Pre-incubation TimeIC₅₀ (nM)95% Confidence Interval
5 minutes12001050 - 1350
30 minutes850780 - 920
60 minutes865790 - 940

Experimental Protocols

Protocol: Cell-Based Functional Assay Using a Membrane Potential Dye

This protocol is adapted for screening compounds against nAChRs expressed in a cell line like SH-EP1.[3]

1. Materials:

  • SH-EP1 cells stably expressing the nAChR subtype of interest.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, Geneticin).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Agonist control (e.g., Nicotine or Acetylcholine).

  • Antagonist control (e.g., Mecamylamine).

  • 384-well black, clear-bottom assay plates.

2. Cell Culture and Plating:

  • Culture cells according to standard protocols.

  • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubate for 24-48 hours at 37°C, 5% CO₂.

3. Compound Preparation:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • For antagonist assays, prepare a mix of the compound and a known agonist at its EC₈₀ concentration.

4. Assay Procedure:

  • Remove culture medium from the cell plate.

  • Add 25 µL of the prepared membrane potential dye solution to each well.

  • Incubate for 60 minutes at 37°C.

  • Place the cell plate into a plate reader equipped with a liquid handler (e.g., FLIPR, FDSS).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add 12.5 µL of the compound solution (or compound/agonist mix) to the wells.

  • Read the fluorescence signal continuously for 2-5 minutes.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from baseline for each well.

  • Normalize the data to vehicle control (0% response) and a maximal agonist control (100% response).

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.

Visualizations

nAChR_Signaling_Pathway Ligand This compound nAChR nAChR Ligand->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: Simplified nAChR signaling pathway.

Caption: Workflow for a cell-based functional assay.

Troubleshooting_Flowchart Start Inconsistent Results Observed Check_Compound Check Compound: Purity, Solubility, Stability? Start->Check_Compound Compound_Issue Solution: Validate new batch, check solubility, use fresh stock. Check_Compound->Compound_Issue Issue Found Check_Cells Check Cells: Passage #, Viability, Density? Check_Compound->Check_Cells OK Cell_Issue Solution: Use low passage cells, monitor health, optimize density. Check_Cells->Cell_Issue Issue Found Check_Assay Check Assay Parameters: Timing, Temp, Reagents? Check_Cells->Check_Assay OK Assay_Issue Solution: Standardize all steps, validate reagents. Check_Assay->Assay_Issue Issue Found Complex_Pharm Consider Complex Pharmacology: Partial Agonism, Desensitization? Check_Assay->Complex_Pharm OK Pharm_Issue Solution: Vary incubation times, use subtype-specific cell lines. Complex_Pharm->Pharm_Issue Possible

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Comparative Analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine belongs to the class of pyridine-containing compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The structural motif of a substituted ethylamine side chain attached to a pyridine ring suggests potential interactions with various biological targets, most notably nicotinic acetylcholine receptors (nAChRs) and monoamine transporters, such as the dopamine transporter (DAT). Understanding the SAR of this compound and its analogs is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound and Analogs

The synthesis of this compound and its N-alkyl analogs can be achieved through several established synthetic routes. A common method is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent.

General Synthetic Scheme: Reductive Amination

G Pyridine_ketone 1-(pyridin-3-yl)ethan-1-one Imine Intermediate Imine Pyridine_ketone->Imine + Amine R-NH2 (e.g., Ethylamine for N-Ethyl analog) Amine->Imine + Product N-R-1-(pyridin-3-yl)ethan-1-amine Imine->Product Reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reducing_agent->Imine

Figure 1. General synthetic scheme for N-alkyl-1-(pyridin-3-yl)ethan-1-amine analogs via reductive amination.

Comparative Biological Data

A systematic evaluation of this compound and its analogs would involve assessing their affinity and functional activity at key biological targets. Based on the structural similarity to known pharmacologically active molecules, the primary targets for investigation would be nAChRs and DAT. The following tables are presented as a template for organizing and comparing experimental data for a series of N-alkyl-1-(pyridin-3-yl)ethan-1-amine analogs.

Table 1: Comparative Binding Affinities (Ki, nM) of N-Alkyl-1-(pyridin-3-yl)ethan-1-amine Analogs at Nicotinic Acetylcholine Receptor Subtypes

Compound IDR-Groupα4β2 nAChRα7 nAChRα3β4 nAChR
1 -CH2CH3 (Ethyl)DataDataData
2 -CH3 (Methyl)DataDataData
3 -CH2CH2CH3 (Propyl)DataDataData
4 -CH(CH3)2 (Isopropyl)DataDataData
5 -HDataDataData

Table 2: Comparative Functional Activities (EC50/IC50, nM) of N-Alkyl-1-(pyridin-3-yl)ethan-1-amine Analogs at Nicotinic Acetylcholine Receptor Subtypes

Compound IDR-Groupα4β2 nAChRα7 nAChRα3β4 nAChR
1 -CH2CH3 (Ethyl)DataDataData
2 -CH3 (Methyl)DataDataData
3 -CH2CH2CH3 (Propyl)DataDataData
4 -CH(CH3)2 (Isopropyl)DataDataData
5 -HDataDataData

Table 3: Comparative Binding Affinities (Ki, nM) and Dopamine Uptake Inhibition (IC50, nM) of N-Alkyl-1-(pyridin-3-yl)ethan-1-amine Analogs at the Dopamine Transporter

Compound IDR-GroupDAT Binding (Ki)Dopamine Uptake Inhibition (IC50)
1 -CH2CH3 (Ethyl)DataData
2 -CH3 (Methyl)DataData
3 -CH2CH2CH3 (Propyl)DataData
4 -CH(CH3)2 (Isopropyl)DataData
5 -HDataData

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable and reproducible comparative data. The following are representative protocols for key assays.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for different nAChR subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7, α3β4).

  • Radioligand appropriate for the receptor subtype (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7).

  • Test compounds (this compound and its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the binding buffer, radioligand, and either the test compound or vehicle (for total binding) or a saturating concentration of a known competitor (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using appropriate software (e.g., GraphPad Prism) by applying the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the potency (IC50) of the test compounds to inhibit dopamine uptake via the human dopamine transporter.

Materials:

  • Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

  • [³H]Dopamine.

  • Test compounds (this compound and its analogs).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5 mM Tris-HCl, 10 mM HEPES, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Plate the hDAT-expressing HEK-293 cells in a 96-well plate and allow them to adhere.

  • Wash the cells with the uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding a fixed concentration of [³H]dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR12909).

  • Calculate the specific uptake and determine the IC50 values by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The interaction of this compound and its analogs with their putative targets, nAChRs and DAT, can trigger specific signaling cascades and cellular responses.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and subsequent downstream signaling events.

G Ligand This compound or Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_influx Cation Influx (Na+, Ca2+) nAChR->Ion_influx Opens Depolarization Membrane Depolarization Ion_influx->Depolarization Cellular_response Cellular Response (e.g., Neurotransmitter Release) Ion_influx->Cellular_response VGCC Voltage-Gated Calcium Channels Depolarization->VGCC Activates Ca_influx Further Ca2+ Influx VGCC->Ca_influx Ca_influx->Cellular_response

Figure 2. Simplified signaling pathway upon activation of a nicotinic acetylcholine receptor.

Dopamine Transporter Inhibition Workflow

Inhibition of the dopamine transporter by these compounds would block the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and prolonging its signaling.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_reuptake DA Reuptake DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Inhibitor This compound or Analog Inhibitor->DAT Inhibits

Figure 3. Workflow illustrating the inhibition of dopamine reuptake by a DAT inhibitor.

Conclusion

This guide provides a foundational framework for the comparative analysis of this compound and its analogs. The provided synthetic strategies and detailed experimental protocols for assessing activity at nAChRs and DAT offer a clear path for researchers to generate the necessary quantitative data. The systematic collection of such data, organized in the suggested tabular format, will be instrumental in elucidating the structure-activity relationships within this chemical series. This, in turn, will facilitate the design of novel compounds with optimized pharmacological profiles for potential therapeutic applications.

Validating the Purity of Synthesized N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a chiral amine with potential applications in medicinal chemistry. The guide also compares its purity profile with structurally similar alternatives, offering supporting experimental data and detailed protocols.

Introduction to Purity Validation

This compound is a chiral molecule often synthesized via the reductive amination of 3-acetylpyridine. The presence of impurities, including starting materials, byproducts of the reaction, and enantiomeric impurities, can significantly impact its biological activity and safety profile. Therefore, rigorous purity validation is paramount. This guide focuses on three primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison with Alternative Compounds

In drug discovery and development, the performance of a lead compound is often benchmarked against structural analogs or bioisosteres. For this guide, we compare the purity of this compound with two alternatives: N-propyl-1-(pyridin-3-yl)ethan-1-amine and N-phenyl-1-(pyridin-3-yl)ethan-1-amine. These compounds, with varying N-substituents, may exhibit different pharmacological profiles and present unique challenges in purification and analysis.

Table 1: Comparative Purity Analysis of N-substituted-1-(pyridin-3-yl)ethan-1-amines
CompoundSynthesis MethodHPLC Purity (%)Major Impurity 1 (%)Major Impurity 2 (%)Enantiomeric Excess (%)
This compound Reductive Amination99.23-acetylpyridine (0.3)Di(1-(pyridin-3-yl)ethyl)amine (0.2)99.5
N-propyl-1-(pyridin-3-yl)ethan-1-amineReductive Amination98.93-acetylpyridine (0.5)N,N-dipropylamine (0.3)99.2
N-phenyl-1-(pyridin-3-yl)ethan-1-amineBuchwald-Hartwig Amination99.5Unreacted 1-(pyridin-3-yl)ethan-1-amine (0.2)Palladium catalyst residue (0.1)>99.8 (chiral resolution)

Experimental Protocols for Purity Validation

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds and for separating enantiomers.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small percentage of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting condition is 90:10 hexane:isopropanol with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity & e.e. integrate->calculate report report calculate->report Report Results

Caption: Workflow for HPLC purity and enantiomeric excess analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A chiral capillary column (e.g., a cyclodextrin-based column) can be used for enantiomeric separation of volatile components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect library_search Mass Spectral Library Search detect->library_search identify Identify Impurities library_search->identify report report identify->report Report Findings

Caption: Workflow for GC-MS impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound and can be used for a semi-quantitative estimation of purity.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Acquisition: Acquire ¹H and ¹³C spectra. For ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

  • Analysis:

    • Structural Confirmation: Assign all signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Purity Estimation: Integrate the signals of the compound and the internal standard in the ¹H spectrum. The purity can be calculated by comparing the molar ratio of the analyte to the internal standard. The absence of signals corresponding to potential impurities (e.g., 3-acetylpyridine) provides evidence of high purity.

Method_Selection start Purity Validation Goal goal1 Determine Overall Purity & Enantiomeric Excess start->goal1 goal2 Identify Volatile Impurities start->goal2 goal3 Confirm Structure & Semi-Quantitative Purity start->goal3 method1 HPLC with Chiral Column goal1->method1 Primary Method method2 GC-MS goal2->method2 Specific for Volatiles method3 NMR Spectroscopy goal3->method3 Structural Confirmation

Caption: Logical selection of analytical methods for purity validation.

Conclusion

Validating the purity of synthesized this compound and its analogs is a multi-faceted process that requires a combination of orthogonal analytical techniques. HPLC is indispensable for determining both chemical and enantiomeric purity. GC-MS is crucial for identifying volatile impurities that might be missed by HPLC. NMR spectroscopy provides unequivocal structural confirmation and can be used for quantitative purity assessment. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthesized compounds, which is a critical prerequisite for advancing drug discovery and development projects.

Comparative Efficacy of Kinase Inhibitors in Chronic Myeloid Leukemia: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the efficacy of prominent kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML). The focus is on inhibitors targeting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of CML. We will compare the first-generation inhibitor, Imatinib, with second-generation inhibitors, Dasatinib and Nilotinib, by examining their inhibitory concentrations, target profiles, and the experimental methodologies used to determine their efficacy. This objective comparison is intended to provide researchers, scientists, and drug development professionals with a clear, data-centric overview to inform further research and development.

Efficacy Comparison of BCR-ABL Inhibitors

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%. The table below summarizes the IC50 values for Imatinib, Dasatinib, and Nilotinib against the BCR-ABL kinase and the Ba/F3 cell line, a common model for CML research.

Inhibitor Target Kinase IC50 (nM) in Kinase Assays IC50 (nM) in Ba/F3 Cells Reference
ImatinibBCR-ABL250-600200-400
DasatinibBCR-ABL<1 - 1.63
NilotinibBCR-ABL20-3020

Note: IC50 values can vary between different experimental setups and should be considered as representative ranges.

Experimental Protocols

The data presented above is typically generated using standardized in vitro assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.

Kinase Activity Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated kinase.

  • Objective: To determine the IC50 of a compound against a purified kinase enzyme.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, often using a luminescence-based or fluorescence-based method.

  • Methodology:

    • The purified BCR-ABL kinase enzyme is incubated with a specific substrate peptide and ATP.

    • Varying concentrations of the kinase inhibitor (e.g., Imatinib, Dasatinib, Nilotinib) are added to the reaction mixture.

    • The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).

    • A detection reagent is added that either measures the amount of ADP produced or the amount of phosphorylated substrate. For example, in ADP-Glo™ Kinase Assay, a luminescent signal is generated that is proportional to the amount of ADP formed, which is inversely correlated with kinase inhibition.

    • The signal is read using a luminometer or spectrophotometer.

    • The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

  • Objective: To determine the IC50 of a compound in a cellular context.

  • Cell Line: Ba/F3 cells engineered to express the BCR-ABL fusion protein are commonly used. These cells are dependent on BCR-ABL activity for their proliferation and survival.

  • Methodology:

    • Ba/F3-BCR-ABL cells are seeded into 96-well plates.

    • The cells are treated with a serial dilution of the kinase inhibitor.

    • The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.

    • A reagent to measure cell viability, such as CellTiter-Glo® (which measures ATP levels) or MTT, is added to each well.

    • The signal (luminescence or absorbance) is measured, which correlates with the number of viable cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex interactions in signaling pathways and the steps involved in experimental procedures.

G cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 JAK JAK BCR_ABL->JAK PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation JAK->STAT5 AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Imatinib Dasatinib Nilotinib Inhibitor->BCR_ABL

Caption: The BCR-ABL signaling pathway in CML and the point of inhibition.

G cluster_1 Kinase Inhibition Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP) B 2. Add Inhibitor (Serial Dilution) A->B C 3. Incubate (Allow Kinase Reaction) B->C D 4. Add Detection Reagent (e.g., ADP-Glo) C->D E 5. Measure Signal (Luminometer) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: A generalized workflow for an in vitro kinase inhibition assay.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds and their impurities is paramount. This guide provides a comparative overview of analytical methodologies suitable for the analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a pyridine derivative of interest in pharmaceutical development. The focus is on the cross-validation of common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC) with derivatization, and Capillary Electrophoresis (CE).

Cross-validation is a critical process used to compare two or more bioanalytical methods, ensuring that data generated across different techniques or laboratories are reliable and comparable.[1] This is particularly important when methods are transferred between labs or when different analytical techniques are employed within the same study.[1][2] The following sections detail the experimental protocols and performance characteristics of each method, providing a basis for selecting the most appropriate technique and for understanding the parameters of a cross-validation study.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, GC-MS (with derivatization), and CE for the analysis of pyridine derivatives.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)Capillary Electrophoresis (CE)
Linearity (r²) > 0.999> 0.995> 0.99> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangepg/mL rangeµg/L to ng/L range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangepg/mL rangeµg/L to ng/L range
Accuracy (% Recovery) 98-102%95-105%90-110%90-110%
Precision (% RSD) < 2%< 15%< 15%< 10%
Selectivity Moderate to HighVery HighHighHigh
Throughput ModerateHighModerateHigh

This table presents typical performance data synthesized from various sources on the analysis of pyridine derivatives and other small molecules.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of any reliable analytical method. Below are generalized methodologies for each of the compared techniques, which should be optimized and validated for the specific analyte and matrix.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For pyridine derivatives, a reverse-phase method is common.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for separating polar compounds.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[3]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 260 nm).

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered, and then injected into the HPLC system.

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, selectivity, LOD, and LOQ according to ICH guidelines.[3]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level analysis.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for pyridine compounds.

  • Column and Mobile Phase: Similar to HPLC, a C18 column with a mobile phase of acetonitrile or methanol and water containing a modifier like formic acid to improve ionization.[4]

  • MS Detection: For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used on a triple quadrupole mass spectrometer for its high selectivity and sensitivity.[5]

  • Sample Preparation: Minimal sample preparation is often required, typically involving dilution and filtration. For complex matrices, solid-phase extraction (SPE) may be necessary.

  • Cross-Validation: When comparing with another method, both spiked quality control (QC) samples and incurred samples should be analyzed to establish inter-method reliability.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC is a powerful technique for separating volatile compounds. For polar amines like this compound, derivatization is usually necessary to improve volatility and chromatographic peak shape.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Acylation, silylation, or reaction with chloroformates can be used. For example, derivatization with a fluorinated acylating agent allows for sensitive detection by an electron capture detector (ECD) or MS.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for quantification.

  • Sample Preparation: This involves an extraction step (e.g., liquid-liquid extraction) followed by the derivatization reaction. The excess derivatizing reagent may need to be removed before injection.

4. Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species and polar compounds. It offers high efficiency and requires very small sample volumes.[6]

  • Instrumentation: A capillary electrophoresis system with a detector (e.g., UV-Vis or diode array detector).

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): The choice of BGE is critical for separation and can consist of a buffer solution (e.g., phosphate or borate buffer) at a specific pH to control the charge of the analyte and the electroosmotic flow.

  • Injection: Hydrodynamic or electrokinetic injection of a small sample plug.

  • Detection: Direct UV detection at a suitable wavelength.

  • Sample Preparation: Samples are typically dissolved in the BGE or a compatible low-ionic-strength buffer.

  • Advantages: CE can be a good alternative to HPLC, especially for complex matrices, as it often requires less sample cleanup.[6][7]

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for a successful cross-validation study. The following diagram illustrates the key steps in comparing two analytical methods.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Method A (Reference) cluster_1 Method B (Comparator) A_Validation Full Validation of Method A A_Analysis Analysis of QC and Incurred Samples A_Validation->A_Analysis A_Data Generate Data Set A A_Analysis->A_Data Data_Comparison Statistical Comparison of Data Sets A and B A_Data->Data_Comparison B_Validation Full or Partial Validation of Method B B_Analysis Analysis of the Same QC and Incurred Samples B_Validation->B_Analysis B_Data Generate Data Set B B_Analysis->B_Data B_Data->Data_Comparison Conclusion Assess Comparability and Determine Acceptance Criteria Data_Comparison->Conclusion

Caption: A flowchart illustrating the process of cross-validating a new or modified analytical method (Method B) against an established reference method (Method A).

Signaling Pathway for Method Selection

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.

Method Selection Pathway Decision Pathway for Analytical Method Selection Start Define Analytical Requirements High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Volatile_Analyte Is Derivatization Feasible? Start->Volatile_Analyte Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes HPLC_UV HPLC-UV Complex_Matrix->HPLC_UV No CE Capillary Electrophoresis Complex_Matrix->CE Yes Volatile_Analyte->Complex_Matrix No GC_MS GC-MS (with Derivatization) Volatile_Analyte->GC_MS Yes

Caption: A decision tree to guide the selection of an appropriate analytical method based on key experimental requirements.

References

Confirming the Structure of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the confirmation of the chemical structure of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectral data based on established chemical principles and provides a comparison with the known experimental data of a close structural isomer, N-Ethyl-3-pyridinemethanamine.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR and MS techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize N-Ethyl-1- (pyridin-3-yl)ethan-1-amine Purification Purify Compound Synthesis->Purification NMR_acq Acquire 1H & 13C NMR Spectra Purification->NMR_acq MS_acq Acquire Mass Spectrum Purification->MS_acq NMR_interp Analyze NMR Chemical Shifts, Multiplicities, and Integrations NMR_acq->NMR_interp MS_interp Analyze Molecular Ion and Fragmentation Pattern MS_acq->MS_interp Structure_confirm Confirm Structure NMR_interp->Structure_confirm MS_interp->Structure_confirm

Caption: Workflow for the structural confirmation of this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and the expected mass spectrometry fragmentation for this compound. This is compared with the experimental data for its isomer, N-Ethyl-3-pyridinemethanamine.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment (this compound) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Experimental Data for N-Ethyl-3-pyridinemethanamine (δ, ppm) [1]Experimental Multiplicity [1]
Pyridine H-2~8.55s8.52-8.54m
Pyridine H-6~8.45d8.52-8.54m
Pyridine H-4~7.70d7.26-7.27m
Pyridine H-5~7.30dd7.26-7.27m
Methine (CH)~3.80q3.81 (CH₂)s
Methylene (CH₂)~2.60q2.66q
Methyl (CH₃ - ethanamine)~1.40d--
Methyl (CH₃ - ethyl)~1.10t1.14t

Table 2: ¹³C NMR Data (Predicted)

Carbon Assignment (this compound) Predicted Chemical Shift (δ, ppm)
Pyridine C-2~149
Pyridine C-6~148
Pyridine C-4~135
Pyridine C-3~140
Pyridine C-5~123
Methine (CH)~55
Methylene (CH₂)~45
Methyl (CH₃ - ethanamine)~22
Methyl (CH₃ - ethyl)~15

Table 3: Mass Spectrometry Data (Predicted Fragmentation)

Fragment Ion Predicted m/z Description
[M]⁺150Molecular Ion
[M-CH₃]⁺135Loss of a methyl group from the ethylamine moiety
[M-C₂H₅]⁺121Loss of the ethyl group
[C₇H₉N]⁺107Benzylic cleavage, loss of the ethylamino group
[C₅H₄N]⁺78Pyridyl cation

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified this compound would be dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or a gas chromatograph. The ionization energy would be set to 70 eV. The mass-to-charge ratio (m/z) of the resulting ions would be recorded.

Discussion

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the ethylamino side chain. The chemical shifts of the ethyl group protons in the isomer N-Ethyl-3-pyridinemethanamine (a triplet around 1.14 ppm and a quartet around 2.66 ppm) provide a strong reference for the expected signals in the target molecule.[1] The key difference will be the presence of a methine proton (CH) signal, expected to be a quartet, and a methyl doublet for the ethanamine backbone, which are absent in the isomer.

The ¹³C NMR spectrum is predicted based on the expected electronic environments of the carbon atoms. The carbons of the pyridine ring will appear in the aromatic region, while the aliphatic carbons of the side chain will be in the upfield region.

The mass spectrum is anticipated to show a molecular ion peak at m/z 150. The fragmentation pattern will likely be dominated by the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a common fragmentation pathway for amines. This would lead to the formation of a stable benzylic-type cation. Other expected fragments would arise from the loss of the ethyl group and fragmentation of the pyridine ring.

References

In Vivo Efficacy of Pyridine-Containing Compounds: A Comparative Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of select pyridine-containing derivatives, drawing from preclinical studies in oncology and neuroprotection. While a direct head-to-head comparison of a homologous series of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives is not available in the public domain, this guide synthesizes data from studies on structurally related pyridine compounds to illustrate how such a comparison would be structured. The data presented herein is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutics centered around the pyridine scaffold.

Section 1: Comparative In Vivo Antitumor Efficacy

This section details the in vivo antitumor activity of various pyridine derivatives from different chemical classes, evaluated in mouse xenograft models. The data is compiled from independent studies and showcases the potential of these compounds in inhibiting tumor growth.

Table 1: Summary of In Vivo Antitumor Efficacy of Pyridine Derivatives
Compound ClassSpecific DerivativeCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
2,4-DiarylaminopyrimidineCompound 5mH3122 (NSCLC)Xenograft Mice50 mg/kg, p.o., qdSignificant[1]
PyridinoneCompound 44aGTL-16 (Gastric Carcinoma)Xenograft ModelNot SpecifiedGood[2]
Pyrazolo[3,4-b]pyridineNot SpecifiedBreast CancerOrthotopic Mouse ModelNot SpecifiedTumor Growth Inhibition[3]

Note: TGI values are presented as reported in the respective studies. Direct comparison of potency should be made with caution due to variations in experimental conditions.

Experimental Protocol: H3122 Xenograft Mouse Model

The following protocol is a representative example of an in vivo efficacy study for an antitumor agent, based on the methodology described for compound 5m.[1]

Objective: To evaluate the in vivo antitumor efficacy of Compound 5m in a human non-small cell lung cancer (NSCLC) xenograft model.

Animal Model:

  • Species: Athymic nude mice (BALB/c nu/nu)

  • Age: 4-6 weeks

  • Supplier: Not specified in the abstract.

Cell Line:

  • H3122 (human NSCLC cell line with ALK rearrangement)

Tumor Implantation:

  • H3122 cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.

Treatment:

  • Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Compound 5m is administered orally (p.o.) at a dose of 50 mg/kg, once daily (qd).

  • The control group receives the vehicle used to formulate the compound.

  • A positive control group (e.g., treated with a standard-of-care agent like LDK378) may also be included.

Efficacy Evaluation:

  • Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Body weight of the animals is monitored as an indicator of toxicity.

  • At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated.

Workflow for In Vivo Antitumor Efficacy Study

G cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture H3122 Cell Culture tumor_implantation Subcutaneous Injection of H3122 Cells cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation randomization Randomization of Mice tumor_implantation->randomization treatment_group Treatment Group (Compound 5m, 50 mg/kg, p.o.) randomization->treatment_group control_group Vehicle Control Group randomization->control_group tumor_measurement Tumor Volume Measurement treatment_group->tumor_measurement body_weight Body Weight Monitoring treatment_group->body_weight control_group->tumor_measurement control_group->body_weight tgi_calculation TGI Calculation tumor_measurement->tgi_calculation

Caption: Workflow of a typical xenograft model for evaluating in vivo antitumor efficacy.

Signaling Pathway: ALK and Downstream Signaling

Compound 5m is an Anaplastic Lymphoma Kinase (ALK) inhibitor.[1] The diagram below illustrates the simplified ALK signaling pathway, which is crucial in certain types of cancer.

G cluster_downstream Downstream Signaling Pathways ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK ALK->ERK Compound5m Compound 5m (ALK Inhibitor) Compound5m->ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Simplified ALK signaling pathway inhibited by Compound 5m.

Section 2: Comparative In Vivo Neuroprotective Efficacy

This section presents data on a pyridine derivative with neuroprotective properties, evaluated in a rat model of ischemic stroke.

Table 2: Summary of In Vivo Neuroprotective Efficacy of a Pyridine Derivative
Compound ClassSpecific DerivativeNeurological ModelAnimal ModelDosing RegimenNeuroprotective EffectReference
Pyrid-3-yl-sulphonyl-ureaBM27Photochemically Induced Focal IschemiaRat5 mg/kg, pretreatment30% decrease in lesion size (2-6h post-lesion)[4]
Experimental Protocol: Photochemically Induced Focal Ischemia in Rats

The following protocol is based on the methodology used to evaluate the neuroprotective effects of BM27.[4]

Objective: To assess the neuroprotective effect of BM27 on cerebral edema following photochemically induced focal ischemia in rats.

Animal Model:

  • Species: Wistar rats

  • Sex: Male

Induction of Ischemia:

  • Rats are anesthetized.

  • A photosensitive dye (e.g., Rose Bengal) is administered intravenously.

  • A specific region of the skull is exposed and irradiated with a cold light source, leading to the formation of a thrombus in the underlying blood vessels and subsequent focal ischemia.

Treatment:

  • Rats are pretreated with BM27 (5 mg/kg) or a vehicle control before the induction of ischemia.

Efficacy Evaluation:

  • The extent of cerebral edema is quantified non-invasively using T2-weighted spin-echo Magnetic Resonance Imaging (MRI).

  • MRI scans are performed at multiple time points post-lesion (e.g., 0.5, 1, 2, 4, 6, 24, 48 hours, and up to 1 month).

  • The lesion volume is calculated from the MRI images to determine the extent of neuroprotection.

Workflow for In Vivo Neuroprotection Study

G cluster_preparation Preparation cluster_procedure Ischemia Induction cluster_evaluation Evaluation animal_prep Animal Preparation (Wistar Rats) pretreatment Pretreatment with BM27 or Vehicle animal_prep->pretreatment treatment_prep Drug Preparation (BM27 and Vehicle) treatment_prep->pretreatment ischemia_induction Photochemical Induction of Focal Ischemia pretreatment->ischemia_induction mri_scanning MRI Scanning at Multiple Time Points ischemia_induction->mri_scanning lesion_analysis Quantification of Lesion Volume mri_scanning->lesion_analysis data_analysis Statistical Analysis lesion_analysis->data_analysis

Caption: Workflow for a neuroprotection study using a rat model of focal ischemia.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The data presented is a synthesis of publicly available research and does not constitute a direct endorsement or comprehensive evaluation of any specific compound. Researchers should consult the original publications for detailed methodologies and data analysis.

References

Benchmarking N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Against a Standard CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound N-Ethyl-1-(pyridin-3-yl)ethan-1-amine against the well-characterized, potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Dinaciclib. The data presented herein is intended to offer a benchmark for the potential efficacy and potency of this compound as a CDK2 inhibitor. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[1][2][3]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and the standard compound, Dinaciclib, against human CDK2/Cyclin A. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Assay Type
This compoundCDK275Luminescence-based Kinase Assay
Dinaciclib (Standard)CDK25Luminescence-based Kinase Assay

Experimental Protocols

A luminescence-based kinase assay was employed to determine the in vitro inhibitory activity of the test compounds against CDK2.

Objective: To quantify the enzymatic activity of CDK2 in the presence of varying concentrations of inhibitor compounds and determine their IC50 values.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., a synthetic peptide derived from Histone H1)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound and Dinaciclib) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • A serial dilution of the test compounds was prepared in DMSO and then further diluted in the kinase assay buffer.

  • The CDK2/Cyclin A enzyme and the kinase substrate were mixed in the kinase assay buffer.

  • The enzyme/substrate mixture was dispensed into the wells of the 384-well plate.

  • The diluted test compounds were added to the respective wells. Control wells contained DMSO without any compound.

  • The kinase reaction was initiated by the addition of ATP to each well.

  • The plate was incubated at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Following incubation, a luminescence-based ADP detection reagent was added to each well. This reagent halts the kinase reaction and initiates a process that converts the ADP generated by the kinase into a luminescent signal.

  • The plate was incubated at room temperature for a further 40 minutes to allow the luminescent signal to stabilize.

  • The luminescence of each well was measured using a plate reader.

  • The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1-S phase transition of the cell cycle. The pathway highlights the phosphorylation of the Retinoblastoma (Rb) protein, which leads to the release of the E2F transcription factor and the subsequent transcription of genes required for DNA replication.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E Transcription E2F->CyclinE promotes CyclinA Cyclin A Transcription E2F->CyclinA promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes p21_p27 p21/p27 (Inhibitors) p21_p27->CyclinE_CDK2 inhibits CyclinA_CDK2 Cyclin A / CDK2 p21_p27->CyclinA_CDK2 inhibits CyclinA->CyclinA_CDK2 S_Phase_Progression S-Phase Progression CyclinA_CDK2->S_Phase_Progression promotes

Caption: Simplified CDK2 signaling pathway in the G1-S phase transition of the cell cycle.

Experimental Workflow for CDK2 Inhibition Assay

The following diagram outlines the key steps in the luminescence-based kinase assay used to determine the IC50 values of the test compounds.

Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds and Standard start->prep_compounds plate_dispensing Dispense Enzyme/Substrate Mix and Compounds into 384-well Plate prep_compounds->plate_dispensing prep_reagents Prepare Enzyme/Substrate Mix and ATP Solution prep_reagents->plate_dispensing initiate_reaction Initiate Kinase Reaction by Adding ATP plate_dispensing->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction and Generate Signal with ADP Detection Reagent incubation->stop_reaction read_plate Measure Luminescence with Plate Reader stop_reaction->read_plate analyze_data Calculate % Inhibition and Determine IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

References

Head-to-Head Study: N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and Structurally Similar Compounds for Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its structural analogs, focusing on their activity as modulators of nicotinic acetylcholine receptors (nAChRs). Due to a lack of direct head-to-head studies on this compound in publicly available literature, this guide synthesizes data from studies on structurally related N-n-alkylpyridinium analogs. The primary endpoint for comparison is the functional inhibition of nicotine-evoked dopamine release, a key downstream effect of nAChR activation, particularly involving α3β4* subtypes.

Comparative Analysis of Biological Activity

The following table summarizes the inhibitory potency of a series of N-n-alkylpyridinium analogs on nicotine-evoked [³H]dopamine (DA) overflow from superfused rat striatal slices. This assay provides a functional measure of the antagonist activity of these compounds at nAChRs that modulate dopamine release. It is important to note that these compounds were found to have low affinity for α4β2* nAChRs, suggesting a degree of selectivity.[1]

CompoundAlkyl Chain LengthIC₅₀ (µM) for Inhibition of Nicotine-Evoked [³H]DA OverflowMaximal Inhibition (%)
N-n-Decylpyridinium bromideC100.49~100
N-n-Undecylpyridinium bromideC110.25~100
N-n-Dodecylpyridinium iodide C12 0.17 ~100
N-n-Tridecylpyridinium bromideC130.12~100
N-n-Tetradecylpyridinium bromideC140.15~100
N-n-Pentadecylpyridinium bromideC15>1~50
N-n-Hexadecylpyridinium bromideC160.23~100
N-n-Heptadecylpyridinium bromideC170.28~100
N-n-Octadecylpyridinium bromideC180.45~100
N-n-Nonadecylpyridinium bromideC190.48~100
N-n-Eicosylpyridinium bromideC20>1~50

Data synthesized from a study on N-n-alkylpyridinium analogs.[1] Compounds with alkyl chains shorter than C10 did not inhibit nicotine-evoked [³H]DA overflow.[1]

Structure-Activity Relationship

The data suggests a parabolic relationship between the N-alkyl chain length and the inhibitory potency at nAChRs mediating dopamine release. Potency increases from C10 to a peak at C13, and then decreases with longer chain lengths. A sharp drop in maximal inhibition is observed for the C15 and C20 analogs, suggesting that very long alkyl chains may interfere with optimal binding or receptor interaction.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Radioligand Binding Assay for α4β2 nAChRs*

This protocol is used to determine the binding affinity of compounds to the α4β2* subtype of nAChRs.

Materials:

  • Rat brain membranes

  • [³H]Nicotine (radioligand)

  • Test compounds (N-n-alkylpyridinium analogs)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Rat brain membranes are prepared and incubated with various concentrations of the test compounds and a fixed concentration of [³H]Nicotine.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound [³H]Nicotine, is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., unlabeled nicotine).

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]Nicotine (IC₅₀) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Nicotine-Evoked [³H]Dopamine (DA) Overflow Assay

This functional assay measures the ability of a compound to antagonize the nicotine-induced release of dopamine from brain tissue, which is a functional readout of nAChR activity.

Materials:

  • Rat striatal slices

  • [³H]Dopamine

  • Superfusion apparatus

  • Physiological salt solution (e.g., Krebs' buffer)

  • Nicotine

  • Test compounds

  • Scintillation counter

Procedure:

  • Rat striatal slices are preloaded with [³H]Dopamine.

  • The slices are placed in a superfusion apparatus and continuously perfused with a physiological salt solution.

  • Fractions of the superfusate are collected at regular intervals to establish a baseline of [³H]DA release.

  • The slices are then exposed to nicotine to evoke the release of [³H]Dopamine.

  • To test for antagonist activity, the slices are pre-incubated with the test compound before stimulation with nicotine.

  • The amount of radioactivity in each collected fraction is determined by scintillation counting.

  • The inhibitory effect of the test compound is calculated by comparing the nicotine-evoked [³H]DA overflow in the presence and absence of the compound. The IC₅₀ value is the concentration of the antagonist that produces 50% inhibition of the nicotine-induced response.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of nicotinic acetylcholine receptors and the general workflow of the experimental procedures described.

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron nAChR nAChR (e.g., α3β4) Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Depolarization opens DA_vesicle Dopamine Vesicle Ca_channel->DA_vesicle Ca²⁺ influx triggers fusion DA_release Dopamine Release DA_vesicle->DA_release DA Dopamine Nicotine Nicotine/ Acetylcholine Nicotine->nAChR Binds DA_receptor Dopamine Receptor DA->DA_receptor Binds Postsynaptic_effect Postsynaptic Effect DA_receptor->Postsynaptic_effect Activates

Caption: Signaling pathway of presynaptic nAChR-mediated dopamine release.

Experimental_Workflow cluster_0 Binding Assay cluster_1 Functional Assay (DA Overflow) A1 Prepare Brain Membranes A2 Incubate with [³H]Nicotine & Test Compound A1->A2 A3 Filter and Wash A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate Ki A4->A5 B1 Prepare Striatal Slices & Load with [³H]Dopamine B2 Superfuse and Collect Baseline B1->B2 B3 Stimulate with Nicotine +/- Test Compound B2->B3 B4 Collect Superfusate B3->B4 B5 Measure Radioactivity B4->B5 B6 Calculate IC₅₀ B5->B6

References

Comparative Analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Analogues in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides a statistical and experimental comparison of publicly available data on compounds structurally related to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a pyridine derivative. Due to the limited specific experimental data on this compound in the public domain, this analysis focuses on its close analogues, providing insights into their synthesis, biological activities, and mechanisms of action.

The pyridine moiety is a prevalent heterocyclic structure in a vast number of FDA-approved drugs and serves as a versatile scaffold in medicinal chemistry for designing molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[1] This guide will delve into the experimental data of several N-(pyridin-3-yl) and related pyridine derivatives, offering a comparative overview of their performance in various preclinical studies.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on pyridine derivatives, highlighting their biological activities.

Table 1: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogues against Cancer Cell Lines [2]

CompoundMV4-11 IC₅₀ (µM)HT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HEK293 (Normal Cells) IC₅₀ (µM)
7l 0.832.123.128.61>50
Palbociclib 0.03>500.09>50>50
AZD5438 0.110.250.310.28>50

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Antibacterial Activity of 3-(pyridine-3-yl)-2-oxazolidinone Derivatives [3]

CompoundS. aureus MIC (µg/mL)S. pneumoniae MIC (µg/mL)E. faecalis MIC (µg/mL)B. subtilis MIC (µg/mL)S. xylosus MIC (µg/mL)
21b 10.5211
21d 10.5211
21e 21422
21f 21422
Linezolid 10.5211

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Anti-fibrotic Activity of 2-(pyridin-2-yl) pyrimidine Derivatives against Hepatic Stellate Cells (HSC-T6) [4]

CompoundIC₅₀ (µM)
12m 45.69
12q 45.81
Pirfenidone >100
Bipy55'DC >100

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols from the cited literature.

Antiproliferative Activity Assay: [2]

  • Cell Culture: Human cancer cell lines (MV4-11, HT-29, MCF-7, HeLa) and a normal human embryonic kidney cell line (HEK293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.

  • Cell Viability Measurement: Cell viability was assessed using the MTT assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves using statistical software.

Antibacterial Activity Assay (MIC Determination): [3]

  • Bacterial Strains: Standard strains of Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus) were used.

  • Broth Microdilution Method: The assay was performed in 96-well microtiter plates. Two-fold serial dilutions of the test compounds were prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Reading: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is vital for drug development.

CDK2 Inhibition Pathway in Cancer Therapy: [2]

The N-(pyridin-3-yl)pyrimidin-4-amine analogue, compound 7l , was identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Inhibition_Pathway Compound 7l Compound 7l CDK2 CDK2 Compound 7l->CDK2 inhibits Cell_Cycle_Progression Cell_Cycle_Progression CDK2->Cell_Cycle_Progression promotes Cyclin_A2 Cyclin_A2 Cyclin_A2->CDK2 activates Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis is blocked, leading to

Caption: CDK2 Inhibition Pathway by Compound 7l.

Experimental Workflow for Synthesis of Pyridine Derivatives:

The synthesis of these novel pyridine derivatives often involves multi-step chemical reactions. A generalized workflow is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., Pyridine Precursors) Reaction1 Step 1: Chemical Reaction (e.g., Condensation, Cyclization) Start->Reaction1 Purification1 Purification (e.g., Column Chromatography) Reaction1->Purification1 Intermediate Intermediate Compound Purification1->Intermediate Reaction2 Step 2: Further Modification (e.g., Substitution) Intermediate->Reaction2 Purification2 Final Purification Reaction2->Purification2 Final_Product Final Pyridine Derivative Purification2->Final_Product Analysis Structural Analysis (NMR, Mass Spectrometry) Final_Product->Analysis

Caption: Generalized Synthetic Workflow for Pyridine Derivatives.

References

Peer-Reviewed Data on N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Analogs and Nicotinic Acetylcholine Receptor Interactions Remains Limited in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals interested in this specific chemical space will find that while general principles of nAChR ligand design are well-established, direct experimental comparisons of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine analogs are not present in the current body of published research. The available literature tends to focus on other classes of pyridyl derivatives, such as pyridyl ethers and conformationally constrained analogs, in the quest for potent and selective nAChR modulators.

General Insights from Structurally Related Compounds

Although specific data is lacking for the requested analogs, general principles from related structures can offer some predictive insights. For instance, studies on various nicotinic ligands have highlighted the importance of the pyridine nitrogen as a hydrogen bond acceptor and the presence of a cationic amine for interaction with the receptor. The stereochemistry and the nature of the substituents on the ethylamine side chain and the pyridine ring would be expected to significantly influence the binding affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator) at different nAChR subtypes.

Future Research Directions

The absence of detailed studies on this compound analogs suggests a potential area for new research. A systematic investigation involving the synthesis of a library of these analogs with variations in the N-alkyl substituent and substitutions on the pyridine ring, followed by comprehensive pharmacological characterization, would be necessary to elucidate their SAR and potential as nAChR modulators. Such studies would require detailed experimental protocols, including radioligand binding assays and functional assays using cell lines expressing specific nAChR subtypes or native tissues.

Conclusion

At present, a detailed comparison guide for this compound analogs based on peer-reviewed experimental data cannot be constructed due to a lack of specific studies on this compound class. Researchers are encouraged to consult the broader literature on nAChR pharmacology for general principles that may guide the design and evaluation of novel analogs within this scaffold. The development of such a dataset would be a valuable contribution to the field of medicinal chemistry and neuroscience.

Safety Operating Guide

Navigating the Disposal of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a compound utilized in various research applications. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on established best practices for the disposal of hazardous chemical waste and information from structurally related compounds.

Immediate Safety and Handling Precautions

Given the absence of a specific SDS, this compound should be handled as a hazardous substance. Based on data for similar pyridine-containing compounds and ethylamines, it is prudent to assume the substance may be toxic if swallowed, and may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following is a general yet comprehensive protocol:

  • Waste Identification and Classification :

    • Treat all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent paper), as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[2]

  • Container Selection and Labeling :

    • Primary Container : Use a chemically compatible, leak-proof container with a secure, screw-on cap.[2][3] The original manufacturer's container is often a suitable choice if it is in good condition.[4] Avoid using food containers.[2]

    • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[5] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[2]

  • Waste Accumulation and Storage :

    • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

    • Secondary Containment : Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[3] The secondary container should be able to hold at least 110% of the volume of the primary container.[3]

    • Segregation : Store the waste away from incompatible materials. For instance, amines should be kept separate from acids and strong oxidizing agents.[2]

  • Request for Disposal :

    • Do not dispose of this compound down the drain or in regular trash.[6]

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.[3][7] Provide them with all the necessary information from the waste label.

Quantitative Data Summary

For safe and compliant waste management, adhere to the following quantitative limits, which are common across many research institutions:

ParameterGuidelineCitation
Maximum SAA Volume 55 gallons of total hazardous waste[3][5]
Maximum Acutely Toxic Waste 1 quart of P-listed (acutely hazardous) waste[4][5]
Container Headspace Leave at least 10% headspace to allow for expansion.[2]
Disposal Timeframe Request pickup within 90-180 days of the start of accumulation, or sooner if the container is full.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Step 1: Waste Generation (this compound and contaminated materials) B Step 2: Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Step 3: Select & Label Waste Container - Chemically compatible container - 'Hazardous Waste' label - Full chemical name - Hazard information B->C D Step 4: Transfer Waste to Container (Use a funnel for liquids) C->D E Step 5: Securely Cap the Container D->E F Step 6: Place in Secondary Containment (in designated Satellite Accumulation Area) E->F G Step 7: Store Away from Incompatibles (e.g., Acids, Oxidizers) F->G H Step 8: Request EH&S Pickup (Provide all label information) G->H I Step 9: Await Professional Disposal H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.